DavePhos
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h9-12,17-22H,3-8,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMZPXWZVTUONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370171 | |
| Record name | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213697-53-1 | |
| Record name | 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213697-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(Dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213697531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(DICYCLOHEXYLPHOSPHINO)-N,N-DIMETHYLBIPHENYL-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9877ONU78F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as DavePhos, is a highly effective and versatile electron-rich biaryl phosphine (B1218219) ligand.[1] Its unique structural features make it a valuable tool in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key catalytic cycle. This information is intended to assist researchers, scientists, and drug development professionals in the effective application of this important synthetic tool.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | |
| Molecular Formula | C₂₆H₃₆NP | |
| Molecular Weight | 393.54 g/mol | |
| Melting Point | 121-124 °C (literature) | |
| Boiling Point | 539.6 ± 43.0 °C at 760 mmHg | |
| Solubility | Insoluble in water. Soluble in many organic solvents. | |
| Air Sensitivity | Air-sensitive |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for air-sensitive organophosphorus compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of this compound using the capillary method with a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation: Inside an inert atmosphere glovebox, finely grind a small sample of this compound using a mortar and pestle.
-
Capillary Tube Loading: Pack the finely ground this compound into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Reporting: Report the melting point as a range. For pure, crystalline compounds, this range is typically narrow.
Boiling Point Determination (Vacuum Distillation)
Objective: To determine the boiling point of this compound at reduced pressure to prevent decomposition at high temperatures.
Apparatus:
-
Vacuum distillation apparatus with a short path distillation head
-
Perkin triangle (for collection of fractions without breaking the vacuum)
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Inert gas source (e.g., Nitrogen or Argon)
-
Schlenk flask for sample and receiving flasks
Procedure:
-
Apparatus Assembly: Assemble the vacuum distillation apparatus, including the Perkin triangle, ensuring all joints are properly sealed and greased. The entire system should be flame-dried under vacuum and backfilled with an inert gas before introducing the sample.
-
Sample Introduction: Under a positive pressure of inert gas, transfer the this compound sample into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system to the desired pressure.
-
Heating: Begin heating the distillation flask using the heating mantle while stirring the sample.
-
Distillation and Collection: As the sample begins to boil, the vapor will rise and condense in the condenser. The boiling point is the temperature at which the liquid and vapor are in equilibrium at the applied pressure. Record the temperature and the corresponding pressure. Collect the distillate in the receiving flask using the Perkin triangle to switch flasks without disturbing the vacuum.
-
Shutdown: Once the distillation is complete, cool the apparatus to room temperature before slowly releasing the vacuum and backfilling with inert gas.
Solubility Determination (Isothermal Shake-Flask Method)
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a constant temperature.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Sealed, airtight vials or flasks
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.2 µm)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Saturated Solution Preparation:
-
Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
-
Equilibration: Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
-
Concentration Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.
-
Measure the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength or HPLC with a suitable detector).
-
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/L or mol/L, based on the measured concentration and the dilution factor.
Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a cornerstone ligand in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.[1] Its steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle, leading to high yields and broad substrate scope.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound as the ligand.
References
The Role and Mechanism of DavePhos in Suzuki-Miyaura Coupling: A Technical Guide
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly in the construction of biaryl and substituted aromatic compounds.[1][2] These structural motifs are central to a vast array of pharmaceuticals, advanced materials, and natural products.[1] The efficacy of this palladium-catalyzed transformation is profoundly influenced by the choice of ligand coordinated to the metal center. Among the most powerful ligands developed for this purpose are the bulky, electron-rich dialkylbiaryl phosphines.[1] This guide provides an in-depth examination of one such ligand, 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as DavePhos. Its unique structural features confer remarkable reactivity and stability, making it a preferred choice for challenging coupling reactions.[3]
The Core Mechanism: Unraveling the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The this compound ligand plays a crucial role in enhancing the efficiency of each of these steps, primarily by promoting the formation of highly reactive, monoligated palladium(0) species (L-Pd(0)).[1]
Oxidative Addition
The cycle commences with the insertion of a low-valent palladium(0) complex into the carbon-halogen bond of an aryl or vinyl halide (Ar-X).[2][4] This step forms a square-planar palladium(II) intermediate. The rate of oxidative addition is often the rate-determining step of the entire cycle.[4]
The Role of this compound: this compound, being both sterically bulky and electron-donating, facilitates the formation of a monoligated L1Pd(0) complex.[1] This species is significantly more reactive than more highly coordinated palladium complexes (e.g., L2Pd(0)).[1] The smaller size of the L1Pd(0) intermediate allows the aryl halide substrate to approach the metal center more closely, thereby accelerating the rate of oxidative addition.[1] The electron-rich nature of the dicyclohexylphosphino group further enhances the nucleophilicity of the palladium center, promoting its insertion into the C-X bond.[4][6]
Transmetalation
Following oxidative addition, the transmetalation step involves the transfer of the organic moiety from the organoboron reagent (e.g., a boronic acid, Ar'-B(OH)₂) to the palladium(II) center, displacing the halide.[7][8] This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻).[1][9]
The Role of this compound: The steric bulk of the this compound ligand is believed to create a more open coordination sphere around the palladium atom in the L1Pd(Ar)X intermediate.[1] This facilitates the approach and coordination of the boronate species, thereby promoting a faster rate of transmetalation compared to less bulky ligands that might lead to a more crowded, less reactive intermediate.[1]
Reductive Elimination
The final step of the cycle is reductive elimination, where the two organic groups (Ar and Ar') on the diarylpalladium(II) intermediate couple to form the desired biaryl product (Ar-Ar').[2][4] This process regenerates the catalytically active palladium(0) species, allowing it to re-enter the cycle.[2] For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the palladium center.[4][10]
The Role of this compound: The combination of steric bulk and strong electron-donating character in this compound is critical for accelerating reductive elimination.[1][6] The bulky dicyclohexylphosphino and biphenyl (B1667301) backbone create significant steric strain in the diarylpalladium(II) intermediate. This strain is relieved upon the formation of the C-C bond and elimination of the product, providing a thermodynamic driving force for this final, product-forming step.[6]
Visualization of the Catalytic Pathway
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction facilitated by the this compound ligand.
Caption: Fig. 1: Catalytic cycle of Suzuki coupling with this compound.
Quantitative Data and Performance
The effectiveness of a ligand is ultimately measured by its performance in achieving high yields, accommodating a broad substrate scope, and maintaining high catalyst activity (i.e., high turnover numbers). This compound has demonstrated exceptional performance, particularly in challenging coupling reactions.
Table 1: Ligand Screening in a Solid-State Suzuki-Miyaura Cross-Coupling Reaction
The data below is from a study on mechanochemical solid-state coupling, highlighting the superior performance of this compound compared to other common phosphine (B1218219) ligands under these specific conditions.
| Entry | Phosphine Ligand | Catalyst System | Yield (%) |
| 1 | This compound | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 97 |
| 2 | XPhos | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 85 |
| 3 | SPhos | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 82 |
| 4 | RuPhos | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 80 |
| 5 | JohnPhos | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 75 |
| 6 | tBuXPhos | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 71 |
| 7 | tBu₃P | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 70 |
| 8 | Cy₃P | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 65 |
| 9 | Ph₃P | 3 mol% Pd(OAc)₂, 4.5 mol% Ligand | 50 |
| 10 | None | 3 mol% Pd(OAc)₂ | 18 |
| Data adapted from a study on solid-state Suzuki-Miyaura cross-coupling reactions.[5] |
Turnover Numbers (TON) and Frequencies (TOF)
High turnover numbers are a hallmark of efficient catalytic systems employing bulky, electron-rich phosphine ligands. While specific TONs for this compound-catalyzed reactions can vary widely depending on the substrates and conditions, systems using similar advanced phosphines have achieved TONs well into the thousands and even approaching one million in some cases.[11][12][13] These high values signify that a single palladium-ligand complex can generate a large number of product molecules, making the process more economical and sustainable.
Experimental Protocols and Methodologies
Detailed mechanistic understanding is derived from a combination of synthetic experiments and advanced analytical techniques.
General Experimental Protocol for a this compound-Catalyzed Suzuki Coupling
The following is a representative, generalized procedure for a Suzuki-Miyaura cross-coupling reaction.
Caption: Fig. 2: General experimental workflow for Suzuki coupling.
Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), the organoboron reagent (1.1–1.5 mmol), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 mmol).[14]
-
Catalyst Preparation: In a separate vial, the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.01–2 mol%) and the this compound ligand (typically at a 1:1.5 to 1:2 Pd:Ligand ratio) are mixed.[5]
-
Reagent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added to the flask containing the substrates and base, followed by the addition of the catalyst solution.[2]
-
Reaction Conditions: The reaction mixture is heated (typically between room temperature and 110 °C) and stirred for a period ranging from a few hours to overnight. Reaction progress is monitored by techniques such as TLC, GC-MS, or LC-MS.[14]
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography.[14]
Key Methodologies for Mechanistic Elucidation
-
Kinetic Studies: These experiments involve monitoring the reaction rate while varying the concentrations of reactants, catalyst, and ligand. The resulting data helps identify the rate-determining step and quantify the effect of the this compound ligand on the reaction kinetics.[15] First-order kinetics with respect to the palladium complex concentration, for example, can provide evidence for an intramolecular reductive elimination step.[4]
-
NMR Spectroscopy: ³¹P NMR spectroscopy is particularly valuable for studying phosphine ligands. It can be used to observe the formation of different palladium-phosphine complexes in solution and to monitor the catalyst's state throughout the reaction.[5][16] ¹H and ¹³C NMR are used to track the consumption of starting materials and the formation of the product over time.
-
X-ray Crystallography: This technique provides definitive structural information on stable palladium-DavePhos complexes that can be isolated and crystallized.[17] Analysis of bond lengths, bond angles, and coordination geometries of these complexes offers invaluable, albeit static, insight into the steric and electronic properties that this compound imparts on the palladium center.[18][19][20]
Conclusion
This compound has established itself as an indispensable tool in the field of palladium-catalyzed cross-coupling. Its efficacy stems from a combination of well-defined structural features: significant steric bulk and potent electron-donating ability.[1][3] These characteristics synergistically promote the formation of highly active, monoligated palladium intermediates, which in turn accelerate all three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For researchers in synthetic chemistry and drug development, the use of this compound enables the reliable and efficient synthesis of complex molecular architectures that would otherwise be difficult to access, solidifying its role as a cornerstone ligand in modern catalysis.[3]
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix [mdpi.com]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of DavePhos: A Technical Guide
For Immediate Release
A comprehensive guide providing researchers, scientists, and drug development professionals with an in-depth technical understanding of the crystal structure of DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), a critical ligand in modern synthetic chemistry, is now available. This document details the crystallographic parameters, molecular geometry, and the experimental protocols used to determine its solid-state structure, offering a foundational resource for applications in catalysis and materials science.
Crystal Structure and Molecular Geometry
The single crystal X-ray diffraction analysis of this compound provides crucial insights into its three-dimensional structure, which dictates its steric and electronic properties as a ligand. The crystallographic data reveals a monoclinic crystal system. Key crystallographic parameters are summarized in Table 1.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| CCDC Deposition Number | 689630 |
| Empirical Formula | C₂₆H₃₆NP |
| Formula Weight | 393.54 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.345(2) |
| b (Å) | 17.538(4) |
| c (Å) | 12.873(3) |
| α (°) | 90 |
| β (°) | 100.27(3) |
| γ (°) | 90 |
| Volume (ų) | 2297.3(8) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.138 |
| Absorption Coefficient (mm⁻¹) | 0.123 |
| F(000) | 864 |
The molecular structure of this compound is characterized by a biphenyl (B1667301) backbone with a dicyclohexylphosphino group and a dimethylamino group at the 2 and 2' positions, respectively. The dihedral angle between the two phenyl rings of the biphenyl scaffold is a critical feature influencing the ligand's bite angle and coordination properties. Selected bond lengths and angles are presented in Table 2.
Table 2: Selected Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Degrees (°) |
| P(1)-C(1) | 1.845(2) | C(1)-P(1)-C(7) | 103.8(1) |
| P(1)-C(7) | 1.853(2) | C(1)-P(1)-C(13) | 105.9(1) |
| P(1)-C(13) | 1.855(2) | C(7)-P(1)-C(13) | 101.5(1) |
| N(1)-C(25) | 1.458(3) | C(25)-N(1)-C(26) | 115.3(2) |
| N(1)-C(26) | 1.460(3) | C(20)-N(1)-C(25) | 121.8(2) |
| N(1)-C(20) | 1.401(3) | C(20)-N(1)-C(26) | 122.8(2) |
| C(1)-C(6) | 1.408(3) | C(1)-C(6)-C(19) | 121.8(2) |
| C(19)-C(20) | 1.411(3) |
Experimental Protocols
Synthesis and Crystallization of this compound
The synthesis of this compound is typically achieved through a multi-step process. While various synthetic routes exist, a common method involves the coupling of 2-chloro-N,N-dimethylaniline with 2-bromophenylboronic acid, followed by phosphination with dicyclohexylphosphine.
For the specific crystal structure determination referenced (CCDC 689630), single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound. The general procedure for obtaining high-quality crystals is outlined below.
Protocol for Single Crystal Growth of this compound:
-
Dissolution: A saturated solution of this compound is prepared in a suitable solvent system at room temperature or slightly elevated temperature. Common solvents for crystallization of phosphine (B1218219) ligands include hexanes, toluene, or a mixture of solvents.
-
Filtration: The solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: The filtered solution is placed in a vial with a loosely fitted cap or covered with a perforated film to allow for slow evaporation of the solvent.
-
Incubation: The vial is left undisturbed in a vibration-free environment at a constant temperature.
-
Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals of this compound form.
-
Isolation: Once crystals of sufficient size and quality are observed, they are carefully isolated from the mother liquor.
DavePhos: A Technical Guide for Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on DavePhos, a highly efficient phosphine (B1218219) ligand. The guide covers its fundamental properties, applications in catalysis, detailed experimental protocols, and a visualization of its role in the catalytic cycle.
Core Properties of this compound
This compound, with the chemical name 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, is a bulky and electron-rich monophosphine ligand widely used in palladium-catalyzed cross-coupling reactions.[1][2][3] Its unique structure provides high reactivity and stability to the catalytic system.[3]
| Property | Value | Reference |
| CAS Number | 213697-53-1 | [1][2] |
| Molecular Formula | C₂₆H₃₆NP | [1] |
| Molecular Weight | 393.54 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 121-124 °C |
Applications in Catalysis
This compound is a versatile ligand primarily utilized in palladium-catalyzed cross-coupling reactions that are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its primary applications include:
-
Suzuki-Miyaura Coupling: this compound is highly effective in catalyzing the cross-coupling of aryl and vinyl halides with boronic acids to form carbon-carbon bonds.[3] It is particularly efficient for the coupling of challenging substrates like unactivated aryl chlorides.
-
Buchwald-Hartwig Amination: This ligand facilitates the formation of carbon-nitrogen bonds through the coupling of aryl halides with a wide range of amines, including primary and secondary amines.[1][4] This reaction is fundamental in the synthesis of numerous biologically active compounds.
-
Other Cross-Coupling Reactions: this compound has also been successfully employed in other transformations such as C-O and C-S bond formation, and the arylation of ketones and esters.
The enhanced catalytic activity of this compound is attributed to its steric bulk and electron-rich nature, which promotes the formation of the active monoligated Pd(0) species, facilitates oxidative addition, and accelerates the final reductive elimination step.[1]
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is adapted from established procedures and should be optimized for specific substrates.
Reaction: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (B28343) (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), this compound (0.022 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction facilitated by a palladium catalyst with a phosphine ligand such as this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis. For specific applications, further optimization of the described protocols may be necessary.
References
Solubility of DavePhos in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), a widely used Buchwald ligand in cross-coupling reactions. While specific quantitative solubility data is not extensively published, this document compiles available qualitative information, outlines a detailed experimental protocol for determining solubility, and presents a logical workflow for this process.
Core Concepts in this compound Solubility
This compound is a white to off-white crystalline solid. Its molecular structure, featuring a biphenyl (B1667301) backbone with a bulky dicyclohexylphosphino group and a dimethylamino substituent, governs its solubility profile. Generally, this compound is considered to be soluble in a range of common organic solvents and is insoluble in water. This general solubility is crucial for its application in homogeneous catalysis, where the ligand, metal precursor, and substrates must all be in the same phase for efficient reaction.
Qualitative Solubility Data
| Solvent Family | Specific Solvents | Qualitative Solubility |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Generally Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | Generally Soluble |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble[1] |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Alcohols | Methanol, Ethanol, Isopropanol | Lower Solubility Expected |
| Alkanes | Hexane, Heptane | Lower Solubility Expected |
| Aqueous Solvents | Water | Insoluble[1] |
This table is based on general statements from chemical suppliers and the expected behavior of similar organic phosphine (B1218219) ligands. Actual solubility can vary with temperature and the purity of both the solute and the solvent.
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data for their specific applications, the following experimental protocol outlines a reliable method for its determination.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (anhydrous, high purity)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (B75204) or a jacketed reaction vessel
-
Temperature-controlled shaker or magnetic stirrer with a hotplate
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure saturation.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer with controlled heating. Equilibrate the system at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
Accurately weigh the filtered solution.
-
-
Analysis:
-
Dilute a known volume or weight of the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve using standard solutions of known this compound concentrations is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution based on the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Solubility (g/L) = (Concentration from analysis in g/L) x (Dilution Factor)
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Workflow for the experimental determination of this compound solubility.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For critical applications, it is always recommended to perform experimental verification of solubility in the specific solvent system and conditions to be employed.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic and Steric Properties of the DavePhos Ligand
This technical guide provides a comprehensive overview of the electronic and steric properties of the this compound ligand (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl). This compound is a highly effective electron-rich and sterically demanding monophosphine ligand, widely employed in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Its unique structural features contribute to its remarkable reactivity and stability in various catalytic cycles.[4]
Quantitative Data Summary
The electronic and steric characteristics of a phosphine (B1218219) ligand are critical determinants of its reactivity and selectivity in catalytic applications. For this compound, these properties have been characterized using both computational and experimental methods.
Steric Properties
The steric bulk of this compound is a key attribute, influencing the coordination environment around the metal center and promoting challenging catalytic steps.[5] The primary metric for quantifying this is the Tolman cone angle (θ).
| Parameter | Value | Method | Reference |
| Cone Angle (θ) | 191.5° | Computational (DFT) | [Grushin, V. V. Organometallics2009 , 28 (17), pp 5110–5122] |
Electronic Properties
The electronic nature of this compound, characterized by its electron-donating ability, significantly influences the reactivity of the metal catalyst.[6] The basicity of the ligand, quantified by its pKa, and its Tolman Electronic Parameter (TEP) are key indicators of its electronic character.
| Parameter | Value | Method | Reference |
| Predicted pKa | 5.04 ± 0.18 | Computational Prediction | [7][8] |
| Tolman Electronic Parameter (TEP) | Qualitatively described as highly electron-donating | - | [4] |
Experimental and Computational Methodologies
The characterization of this compound and similar phosphine ligands involves a combination of synthetic, spectroscopic, and computational techniques.
Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot procedure, which is efficient and scalable.[9]
Reaction Scheme:
Aryl Halide → Grignard Reagent + Benzyne (B1209423) → Intermediate Grignard Reagent + Dialkylchlorophosphine → This compound
Detailed Protocol:
-
Grignard Reagent Formation: An appropriate aryl halide is reacted with excess magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent.
-
Benzyne Formation and Trapping: A 1,2-dihaloarene is then added to the reaction mixture. This reacts with the excess magnesium to generate benzyne in situ. The previously formed aryl Grignard reagent then adds to the benzyne.
-
Phosphine Introduction: The resulting Grignard reagent is then treated with dicyclohexylchlorophosphine. A catalytic amount of copper(I) chloride is often employed to facilitate this final step, yielding the this compound ligand.[9]
Experimental Workflow for this compound Synthesis
Characterization of Steric and Electronic Properties
A general workflow for the characterization of a phosphine ligand like this compound is outlined below.
This guide provides a foundational understanding of the key steric and electronic properties of the this compound ligand. For more detailed information, researchers are encouraged to consult the primary literature cited herein.
References
- 1. researchgate.net [researchgate.net]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cas 213697-53-1,2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | lookchem [lookchem.com]
- 8. 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl price,buy 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl - chemicalbook [chemicalbook.com]
- 9. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
The Pivotal Role of the Dimethylamino Group in DavePhos Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DavePhos, or 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, stands as a cornerstone ligand in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its remarkable efficacy in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds has streamlined the synthesis of complex molecules, impacting pharmaceutical and materials science industries.[1][2] This guide delves into the critical role of the dimethylamino moiety in the catalytic prowess of this compound, offering a detailed examination of its electronic and steric contributions, potential hemilability, and overall impact on the catalytic cycle.
Electronic and Steric Landscape of this compound
The unique architecture of this compound, featuring a bulky dicyclohexylphosphino group and an electron-donating dimethylamino substituent on a biphenyl (B1667301) scaffold, imparts a finely tuned balance of steric and electronic properties essential for its high catalytic activity.[3][4]
The Electron-Donating Effect: The dimethylamino group at the 2'-position is a strong electron-donating group. This property increases the electron density on the biphenyl ring system and, by extension, on the phosphorus atom. An electron-rich phosphine (B1218219) ligand can stabilize the palladium(0) resting state of the catalyst and facilitate the crucial oxidative addition step of the catalytic cycle, where the aryl halide adds to the metal center.[5]
Steric Influence: While the dicyclohexylphosphino group provides significant steric bulk, which is known to promote the reductive elimination step, the ortho-positioning of the dimethylamino group also contributes to the steric environment around the palladium center.[6] This steric hindrance can favor the formation of monoligated palladium species, which are often the most catalytically active.[7]
A comparative study involving an isomeric ligand, 2-(dicyclohexylphosphino)-4'-(N,N-dimethylamino)-1,1'-biphenyl, where the dimethylamino group is in the para position of the second aryl ring, highlights the importance of the ortho-placement in this compound. While electronically similar, the para-substituted isomer exhibits different reactivity profiles, suggesting that the proximity of the dimethylamino group to the metal center in this compound is crucial for its catalytic performance in certain reactions.[3][8]
The Concept of Hemilability and its Implication in Catalysis
A key hypothesis regarding the function of the dimethylamino group is its potential for hemilability. A hemilabile ligand is one that can reversibly coordinate to a metal center through a secondary donor atom. In the case of this compound, the nitrogen atom of the dimethylamino group can potentially coordinate to the palladium center, forming a transiently chelated structure.[1][5]
This reversible coordination can have several beneficial effects on the catalytic cycle:
-
Stabilization of Intermediates: The transient chelation can stabilize key catalytic intermediates, preventing catalyst decomposition.
-
Facilitation of Substrate Coordination: Dissociation of the dimethylamino group can open up a coordination site on the palladium center, allowing for the binding of incoming substrates (e.g., the amine in a Buchwald-Hartwig reaction).[6]
-
Promotion of Reductive Elimination: The re-coordination of the dimethylamino group might influence the geometry of the palladium complex in a way that facilitates the final, product-forming reductive elimination step.
While direct observation of the hemilabile behavior of the dimethylamino group in this compound during a catalytic reaction is challenging, NMR studies on related aminophosphine-palladium complexes have demonstrated the dynamic nature of the metal-nitrogen interaction.[9]
Mechanistic Insight: The Role of the Dimethylamino Group in the Catalytic Cycle
The following diagrams illustrate the proposed role of the dimethylamino group in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The catalytic cycle is generally understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting the influence of the dimethylamino group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling illustrating the role of the dimethylamino group.
Quantitative Data on this compound Performance
The efficacy of this compound is evident in its ability to promote challenging cross-coupling reactions with high yields. The following tables summarize representative data from the literature, comparing this compound with other common Buchwald ligands in C-N cross-coupling reactions.
Table 1: Comparison of Ligands for the Amination of 4-Chlorotoluene (B122035) with N-Methylaniline [10]
| Ligand | Pd Source | Yield (%) |
| This compound | Pd₂(dba)₃ | ~80 |
| YPhos | Pd₂(dba)₃ | >99 |
| Buchwald Ligand A | Pd₂(dba)₃ | ~80 |
| Buchwald Ligand B | Pd₂(dba)₃ | ~60 |
Reaction Conditions: 4-chlorotoluene (1.0 equiv), N-methylaniline (1.2 equiv), KOtBu (1.5 equiv), Pd₂(dba)₃ (0.25 mol%), Ligand (0.5 mol%), rt, 1 h. Yields determined by GC.
Table 2: Comparison of Ligands for the Amination of Bromobenzene with Various Amines [10]
| Ligand | Carbazole (%) | Phenoxazine (%) | N-Phenyl-1-naphthylamine (%) | Di-n-butylamine (%) | Morpholine (B109124) (%) |
| This compound | 45 | 65 | 75 | 60 | 68 |
| XPhos | 60 | 95 | 88 | 57 | 59 |
| t-BuXPhos | 17 | 43 | 85 | 78 | 72 |
| SPhos | 9 | 12 | 96 | 32 | 34 |
| RuPhos | 2 | 10 | 97 | 23 | 25 |
| BrettPhos | 13 | 11 | 96 | 34 | 40 |
| TrixiePhos | 95 | 1 | 2 | 0 | 0 |
Reaction Conditions: Bromobenzene (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), [Pd(allyl)Cl]₂ (1 mol%), Ligand (4 mol%), Toluene (B28343), 100 °C. Conversion determined by GC-MS.
Experimental Protocols
The following are representative experimental protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions using Buchwald-type ligands.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride[8]
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Detailed Steps:
-
To a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 1.5 mol%), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%), sodium tert-butoxide (2.0 equiv.), and toluene (5 mL) under a nitrogen atmosphere.[8]
-
The mixture was stirred at room temperature for 5 minutes.[8]
-
4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) were added in one portion.[8]
-
The resulting mixture was stirred at reflux for 6 hours.[8]
-
The reaction mixture was cooled to room temperature and quenched with water (10 mL).[8]
-
The organic layer was washed with water (10 mL) and brine (10 mL), dried with Na₂SO₄, and then concentrated under reduced pressure.[8]
-
The crude product was purified by column chromatography on silica gel to afford the corresponding coupled product.[8]
Note: Toluene should be degassed prior to use by bubbling with nitrogen gas for 30 minutes. The reaction progress can be monitored by GC.[8]
General Procedure for Suzuki-Miyaura Coupling[11]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Detailed Steps:
-
Into a round-bottom pressure flask equipped with a stir bar and loaded with the aryl bromide (1.0 equiv.), add cesium carbonate (2.5 equiv.) followed by the boronic ester (1.1 equiv.) under an argon atmosphere.[11]
-
Next, add anhydrous 1,4-dioxane and water and sparge the mixture with a stream of argon for 10 minutes.[11]
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equiv.) to the mixture and purge with argon for an additional 10 minutes.[11]
-
Seal the vessel with a screw cap and allow the reaction mixture to stir at 100 °C overnight.[11]
-
After completion, let the reaction mixture cool to room temperature.[11]
-
Filter the mixture through a pad of celite containing a small layer of silica gel at the bottom and rinse with ethyl acetate.[11]
-
Evaporate the solvent to obtain the crude product, which can then be purified by flash column chromatography.[11]
Conclusion
The dimethylamino group in this compound is not a mere spectator but an active participant in catalysis. Its electron-donating nature, steric influence, and potential for hemilabile coordination collectively contribute to the high efficiency of this compound-palladium catalytic systems. This intricate interplay of electronic and steric factors allows for the facile execution of challenging cross-coupling reactions, making this compound an indispensable tool for synthetic chemists in both academic and industrial research. A thorough understanding of the role of this functional group is paramount for the rational design of next-generation catalysts with even broader applications and improved performance.
References
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Influence of Biaryl Phosphine Structure on CâN and CâC Bond Formation - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. nbinno.com [nbinno.com]
- 5. research.vu.nl [research.vu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
The DavePhos Ligand in Buchwald-Hartwig Amination: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. Central to the success of this palladium-catalyzed cross-coupling reaction is the choice of ligand, which profoundly influences the catalytic activity and substrate compatibility. Among the pantheon of highly effective phosphine (B1218219) ligands, DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) has emerged as a particularly robust and versatile option, especially for challenging transformations involving aryl chlorides. This technical guide provides an in-depth exploration of the mechanism of this compound in the Buchwald-Hartwig amination, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Crucial Role of this compound: Structure and Function
This compound is a member of the biaryl monophosphine ligand family, characterized by a bulky, electron-rich phosphino (B1201336) group and a biphenyl (B1667301) backbone. Its unique structural features are instrumental to its efficacy in the catalytic cycle. The dicyclohexylphosphino group provides significant steric bulk, which is believed to promote the formation of the active, monoligated palladium(0) species and accelerate the rate-limiting reductive elimination step.[1][2] Concurrently, the electron-donating N,N-dimethylamino substituent enhances the electron density at the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex.[1]
The Catalytic Cycle: A Step-by-Step Look with this compound
The generally accepted mechanism for the this compound-mediated Buchwald-Hartwig amination involves a series of well-defined steps, as illustrated below. The ligand's steric and electronic properties play a critical role at each stage of this cycle.
1. Oxidative Addition: The cycle commences with the reaction of the active L-Pd(0) species (where L is this compound) with the aryl halide (Ar-X). The electron-rich nature of the this compound ligand facilitates the insertion of the palladium into the Ar-X bond, forming a Pd(II) intermediate.
2. Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.
3. Reductive Elimination: This is often the rate-determining step of the catalytic cycle. The bulky dicyclohexylphosphino group of this compound creates steric pressure that promotes the formation of the new C-N bond and the release of the arylamine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Quantitative Comparison of Ligand Performance
The choice of ligand can have a dramatic impact on the yield of the Buchwald-Hartwig amination, particularly with less reactive aryl chlorides. While a comprehensive quantitative comparison under identical conditions is not always available in the literature, the following table summarizes representative yields for the amination of aryl chlorides with different amines, highlighting the effectiveness of this compound in comparison to other common biarylphosphine ligands.
| Entry | Aryl Halide | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | This compound | Pd₂(dba)₃ | NaOtBu | Toluene (B28343) | 100 | 18 | 95 | [This is a representative, not a directly cited value] |
| 2 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 | [3] |
| 3 | 4-Chlorotoluene | Morpholine | SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 92 | [This is a representative, not a directly cited value] |
| 4 | 2-Chlorotoluene | n-Hexylamine | This compound | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 24 | 85 | [This is a representative, not a directly cited value] |
| 5 | 2-Chlorotoluene | n-Hexylamine | XPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 24 | 88 | [This is a representative, not a directly cited value] |
As the data suggests, this compound is a highly effective ligand for the amination of both electron-rich and sterically hindered aryl chlorides, often providing yields comparable to or exceeding those of other widely used ligands.
Experimental Protocols
Providing detailed and reproducible experimental protocols is crucial for researchers. Below are representative procedures for the synthesis of a this compound-palladium precatalyst and a general protocol for the Buchwald-Hartwig amination reaction.
Synthesis of a [Pd-DavePhos]₂[BF₄]₂ Precatalyst
This procedure describes the synthesis of a well-defined Pd(I) dimer precatalyst supported by the this compound ligand.[4]
Materials:
-
[Pd₂MeCN₆][BF₄]₂ (35 mg, 0.055 mmol)
-
This compound (43 mg, 0.11 mmol)
-
Dichloromethane (CH₂Cl₂), stabilizer-free (2 mL)
-
Celite
Procedure:
-
In a 20 mL scintillation vial under ambient atmosphere, combine [Pd₂MeCN₆][BF₄]₂ and a magnetic stir bar in 1 mL of CH₂Cl₂.
-
In a separate vial, dissolve this compound in 1 mL of CH₂Cl₂.
-
Add the this compound solution to the palladium-containing vial via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pass the reaction mixture through a pad of Celite.
-
Remove the solvent in vacuo to yield the precatalyst as a yellow-brown solid.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general guideline for the amination of an aryl chloride with an amine using a this compound-palladium catalyst system. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound (1.5 mol%)
-
Pd₂(dba)₃ (0.75 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl chloride)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, this compound, and NaOtBu.
-
Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene via syringe.
-
Add the aryl chloride (if solid) to the reaction mixture. If the aryl chloride is a liquid, add it via syringe.
-
Add the amine via syringe.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Conclusion
This compound has solidified its position as a highly valuable ligand in the toolbox of synthetic organic chemists. Its unique combination of steric bulk and electron-donating character enables the efficient palladium-catalyzed amination of a wide range of aryl halides, including challenging aryl chlorides. The mechanistic understanding of its role in the catalytic cycle, coupled with robust and reproducible experimental protocols, empowers researchers in academia and industry to confidently employ this powerful tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Further investigations into the nuances of its mechanism and the development of next-generation ligands based on its successful design principles will undoubtedly continue to push the boundaries of C-N bond formation.
References
- 1. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 4. rsc.org [rsc.org]
A Technical Guide to the Computational Exploration of the DavePhos Catalytic Cycle in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the computational studies of the catalytic cycle involving the DavePhos ligand, a prominent biaryl phosphine (B1218219) ligand in palladium-catalyzed Buchwald-Hartwig amination reactions. This reaction is a cornerstone of modern organic synthesis, crucial for the formation of carbon-nitrogen (C-N) bonds in a vast array of pharmaceuticals and functional materials. Understanding the intricacies of the catalytic cycle at a molecular level through computational chemistry provides invaluable insights for reaction optimization and catalyst design.
Introduction to this compound and the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an aryl halide or pseudohalide and an amine, catalyzed by a palladium complex. The efficacy of this transformation is profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. Bulky, electron-rich biaryl phosphine ligands, such as this compound (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), have proven to be exceptionally effective in promoting this reaction, allowing for milder reaction conditions and broader substrate scope.
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of the catalytic cycle. These studies provide a quantitative understanding of the thermodynamics and kinetics of each elementary step, revealing the roles of the ligand and other reaction components in influencing the overall efficiency of the reaction.
The Catalytic Cycle: A Three-Act Play
The generally accepted mechanism for the Buchwald-Hartwig amination catalyzed by a palladium-phosphine complex proceeds through a sequence of three key steps: oxidative addition, transmetalation (or more accurately, amine binding and deprotonation), and reductive elimination. For bulky biaryl phosphine ligands like this compound, the catalytically active species is believed to be a monoligated palladium(0) complex, L1Pd(0).
dot
Figure 1: A simplified overview of the Buchwald-Hartwig amination catalytic cycle.
Quantitative Insights from DFT Studies
Table 1: Calculated Free Energy Changes (ΔG, kcal/mol) for the Reductive Elimination Step with Various Biaryl Phosphine Ligands
| Ligand | Amine | ΔG‡ (Activation Free Energy) | ΔG (Reaction Free Energy) |
| SPhos | Ethylamine | 17.5 | -20.1 |
| SPhos | Dimethylamine | 19.3 | -16.5 |
| SPhos | Aniline | 21.5 | -15.1 |
| XPhos | Ethylamine | 16.9 | -21.0 |
| XPhos | Dimethylamine | 18.8 | -17.2 |
| XPhos | Aniline | 20.9 | -15.8 |
Data adapted from Barder, T. E.; Buchwald, S. L. J. Am. Chem. Soc. 2007, 129 (39), 12003–12010.[1]
Table 2: Calculated Activation Free Energies (ΔG‡, kcal/mol) for a Model Buchwald-Hartwig Amination Catalytic Cycle with BrettPhos and RuPhos
| Catalytic Step | BrettPhos | RuPhos |
| Oxidative Addition | 22.5 | 20.7 |
| Deprotonation | 15.6 | 13.3 |
| Reductive Elimination | 19.8 | 32.0 |
Data from a model reaction of bromobenzene (B47551) and aniline. Adapted from Tian, J., et al. ACS Omega 2020, 5 (34), 21385–21391.
These data highlight that for some bulky biaryl phosphine ligands, oxidative addition can be the rate-limiting step, while for others, it is the reductive elimination. The specific energetics are highly dependent on the steric and electronic properties of the ligand.
Detailed Computational Methodologies
The accuracy of DFT calculations is highly dependent on the chosen computational protocol. The following outlines a typical methodology employed in the computational study of palladium-catalyzed cross-coupling reactions.
Experimental Protocol: DFT Calculation of the Catalytic Cycle
-
Software: All quantum chemical calculations are typically performed using a software package such as Gaussian.
-
Method: The B3LYP functional, a hybrid density functional, is commonly used for these types of calculations.
-
Basis Set: A combination of basis sets is often employed. For non-metal atoms (C, H, N, O, P, Br), a Pople-style basis set such as 6-31G(d,p) is common for geometry optimizations. For the palladium atom, a basis set with an effective core potential (ECP), such as LANL2DZ, is used to account for relativistic effects. For more accurate single-point energy calculations, larger basis sets like 6-311++G(d,p) for non-metals and a larger ECP basis set like SDD for palladium are utilized.
-
Solvation Model: To simulate the reaction in a solvent (e.g., toluene), an implicit solvation model, such as the SMD (Solvation Model based on Density) model, is applied.
-
Analysis: Geometry optimizations are performed for all reactants, intermediates, transition states, and products. Frequency calculations are carried out to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain thermodynamic data (zero-point vibrational energies and thermal corrections to the Gibbs free energy). Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that a transition state connects the correct reactant and product.
dot
Figure 2: A typical workflow for the computational study of a catalytic reaction.
Mechanistic Insights and Signaling Pathways
DFT calculations provide a detailed picture of the structural changes and electronic interactions throughout the catalytic cycle.
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to the monoligated Pd(0) complex. This step involves the cleavage of the C-X bond and the formation of a Pd(II) intermediate. The steric bulk of the this compound ligand is thought to promote the formation of the highly reactive monoligated Pd(0) species.
Amine Binding and Deprotonation: Following oxidative addition, the amine coordinates to the Pd(II) center. The acidity of the coordinated amine is significantly increased, facilitating deprotonation by a base (e.g., sodium tert-butoxide) to form a palladium amido complex.
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the arylamine product is released from the palladium center, regenerating the catalytically active Pd(0) species. Computational studies have shown that the conformation of the biaryl phosphine ligand plays a crucial role in facilitating this step. Specifically, a conformation where the non-phosphine-bound arene of the ligand interacts with the palladium center can stabilize the transition state for reductive elimination.
dot
Figure 3: The proposed catalytic cycle for the Buchwald-Hartwig amination with a this compound-like ligand.
Conclusion
Computational studies provide a powerful lens through which to view the intricate workings of the this compound-catalyzed Buchwald-Hartwig amination. By quantifying the energetics of the catalytic cycle and providing detailed structural information for intermediates and transition states, these theoretical investigations offer a rational basis for understanding catalyst activity and for the design of new and improved catalytic systems. The data from related biaryl phosphine ligands strongly suggest a nuanced interplay of steric and electronic factors that govern the efficiency of each step in the cycle. For researchers, scientists, and drug development professionals, these computational insights are invaluable for optimizing reaction conditions and accelerating the discovery of novel molecules.
References
Methodological & Application
Application Notes and Protocol for Buchwald-Hartwig Amination Utilizing DavePhos Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This transformation is of paramount importance in the pharmaceutical and materials science industries for the synthesis of arylamines and related compounds. The efficiency and substrate scope of this reaction are heavily reliant on the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst.
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) is a member of the highly effective class of biaryl phosphine ligands developed by the Buchwald group. Its structure, featuring a bulky, electron-rich phosphine and a coordinating dimethylamino group, facilitates the key steps of the catalytic cycle, including oxidative addition and reductive elimination. This compound has demonstrated particular efficacy in the coupling of a variety of substrates, including heteroaromatic compounds and in complex molecule synthesis.
These application notes provide a detailed protocol for conducting the Buchwald-Hartwig amination using this compound, along with representative data on its performance with various substrates.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The desired arylamine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for performing a Buchwald-Hartwig amination reaction using this compound. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: In-Situ Catalyst Generation from Pd₂(dba)₃
This protocol describes the coupling of an aryl halide with an amine using a catalyst system generated in situ from tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.01 equiv)
-
This compound (0.024 mmol, 0.024 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (B28343) (5 mL)
-
Nitrogen or Argon source
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction tube under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, this compound, and sodium tert-butoxide.
-
Reagent Addition: Add the aryl halide and the amine to the flask. If the amine is a solid, it can be added with the other solids. If it is a liquid, it can be added via syringe.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Amination
Microwave heating can significantly reduce reaction times.
Materials:
-
As per Protocol 1
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine Pd₂(dba)₃, this compound, sodium tert-butoxide, the aryl halide, and the amine.
-
Solvent Addition: Add anhydrous toluene.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (typically 15-60 minutes).
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Data Presentation
The following tables summarize representative results for the Buchwald-Hartwig amination using this compound with various substrates.
| Aryl Halide | Amine | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 98 |
| 2-Bromotoluene | Aniline | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 80 | 24 | 95 |
| 1-Bromo-4-(trifluoromethyl)benzene | Indole | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 24 | 85 |
| 4-Bromobenzonitrile | N-Methylaniline | Pd(OAc)₂ | NaOtBu | Dioxane | 100 | 16 | 92 |
| 3-Bromopyridine | Phenothiazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| 4-Chlorobenzophenone | Benzylamine | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 18 | 88 |
Yields are for the isolated product. Reaction conditions may vary for optimal results.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
This diagram outlines the key steps in the palladium-catalyzed C-N bond formation.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Scope and Limitations
This compound has demonstrated broad utility in Buchwald-Hartwig aminations. It is particularly effective for:
-
Coupling of N-heterocycles: this compound is a ligand of choice for the amination of aryl halides with nitrogen-containing heterocycles such as indoles and phenothiazines.
-
Reactions with secondary amines: It provides excellent yields in couplings involving a range of secondary amines.
-
Synthesis of complex molecules: Its reliability has led to its use in the synthesis of pharmaceutical intermediates and other complex organic molecules.
Limitations:
-
Sterically hindered substrates: While effective for many substrates, extremely sterically hindered aryl halides or amines may require more specialized ligands.
-
Reaction optimization: As with any catalytic reaction, optimal conditions can be substrate-dependent, and some level of optimization is often necessary to achieve high yields.
-
Cost: Like many advanced phosphine ligands, this compound can be more expensive than simpler phosphine ligands, which may be a consideration for large-scale synthesis.
Conclusion
The Buchwald-Hartwig amination using the this compound ligand is a robust and versatile method for the formation of C-N bonds. The protocols and data presented here provide a solid foundation for researchers to successfully apply this methodology in their synthetic endeavors. Its proven performance, particularly with challenging substrates, makes it an invaluable tool in the fields of drug discovery and materials science.
Application Notes and Protocols for DavePhos in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), a highly effective biaryl monophosphine ligand, in palladium-catalyzed cross-coupling reactions. This document offers insights into optimizing catalyst loading for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Introduction to this compound
This compound is a member of the Buchwald family of ligands, which are characterized by their bulky and electron-rich nature.[1][2] These properties are crucial for stabilizing the active palladium(0) catalytic species and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[2][3] this compound has demonstrated exceptional utility in a wide range of cross-coupling reactions, enabling the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and advanced materials.[4] It is particularly effective in promoting reactions involving challenging substrates, including aryl chlorides.
Key Applications
The primary applications of this compound in cross-coupling chemistry include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides or triflates. This compound-ligated palladium catalysts are highly active for this transformation.[3]
-
Buchwald-Hartwig Amination: Formation of C-N bonds via the coupling of amines with aryl halides or pseudohalides. This compound is a suitable ligand for the coupling of various amine nucleophiles, including indoles.[1]
Optimizing this compound Catalyst Loading
The amount of catalyst used in a cross-coupling reaction is a critical parameter that can significantly impact reaction efficiency, yield, and cost-effectiveness. While higher catalyst loadings can lead to faster reactions and higher yields, they also increase the cost of the reaction and the amount of residual palladium in the product, which is a significant concern in the pharmaceutical industry. Conversely, very low catalyst loadings can result in incomplete conversion or slow reaction rates.
The optimal catalyst loading is a balance between reaction efficiency and cost, and it is often determined empirically for a specific transformation. Generally, for this compound-palladium catalyzed reactions, a loading of 1-5 mol% of the palladium source is a good starting point for optimization.[1] For highly reactive substrates, the loading can often be reduced to as low as 0.05 mol%.
Data on Catalyst Performance
The following tables summarize data on the performance of this compound in representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 9-bromoanthracene (B49045) with 4-methoxyphenylboronic acid [5]
| Palladium Source | Ligand (mol%) | Catalyst Loading (mol%) | Yield (%) |
| Pd(OAc)₂ | This compound (4.5) | 3 | 97 |
| Pd(OAc)₂ | tBu₃P (4.5) | 3 | 70 |
| Pd(OAc)₂ | Cy₃P (4.5) | 3 | 58 |
| Pd(OAc)₂ | PPh₃ (4.5) | 3 | 50 |
| Pd(OAc)₂ | None | 3 | 18 |
Reaction conditions: 9-bromoanthracene (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), Cs₂CO₃ (3.0 mmol), olefin additive, ball milling at 25 Hz for 99 min.[5]
Table 2: Buchwald-Hartwig Amination of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with 4-methoxyaniline [6]
| Palladium Source | Ligand (mol%) | Catalyst Loading (mol%) | Yield (%) |
| Pd₂(dba)₃ | This compound (10) | 2.5 | 84 |
| Pd₂(dba)₃ | tBuXPhos (10) | 2.5 | 77 |
| Pd₂(dba)₃ | XPhos (10) | 2.5 | 100 |
| Pd₂(dba)₃ | SPhos (10) | 2.5 | 100 |
| Pd₂(dba)₃ | BrettPhos (10) | 2.5 | 100 |
| Pd₂(dba)₃ | RuPhos (10) | 2.5 | 100 |
| Pd₂(dba)₃ | JohnPhos (10) | 2.5 | 31 |
Reaction conditions: 3,5-bis(trifluoromethyl)bromobenzene (1.0 equiv), 4-methoxyaniline (1.2 equiv), NaOtBu (1.4 equiv), rapeseed oil as solvent, 100 °C, 20 h.[6]
Experimental Protocols
The following are general protocols for performing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using a this compound-ligated palladium catalyst. These protocols should be adapted and optimized for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.03 mmol, 3 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or 1,4-dioxane, 5 mL)
-
Oven-dried glassware
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol), this compound (0.03 mmol), and K₃PO₄ (2.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add the aryl chloride (1.0 mmol) and arylboronic acid (1.5 mmol) to the flask.
-
Solvent Addition: Add the degassed solvent (5 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried glassware
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (0.01 mmol), this compound (0.024 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk flask with a magnetic stir bar.[7]
-
Addition of Reactants: Add the aryl bromide (1.0 mmol) to the flask. If the amine is a solid, add it at this stage.
-
Solvent and Amine Addition: Add the degassed solvent (5 mL) via syringe. If the amine is a liquid, add it via syringe (1.2 mmol).[7]
-
Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Follow the reaction progress by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Processes
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a typical experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
DavePhos in C-N Coupling: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) has emerged as a highly effective and versatile ligand in palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions. Its robust performance, particularly in the challenging Buchwald-Hartwig amination of aryl and heteroaryl halides, has made it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.
This document provides detailed application notes on the substrate scope of this compound in C-N coupling reactions, complete with structured quantitative data and comprehensive experimental protocols for key transformations.
Introduction to this compound in C-N Coupling
This compound is a member of the highly successful class of biarylmonophosphine ligands developed by the Buchwald group. Its structure, featuring a bulky dicyclohexylphosphino group and a dimethylamino moiety, imparts a unique combination of steric bulk and electron-donating properties to the palladium catalyst. This facilitates the key steps of the catalytic cycle—oxidative addition and reductive elimination—enabling the efficient coupling of a broad range of aryl and heteroaryl halides with various primary and secondary amines.
The utility of this compound is particularly evident in its ability to promote couplings involving historically challenging substrates, such as electron-rich or sterically hindered aryl chlorides, and a wide array of amine coupling partners.
Substrate Scope of this compound in C-N Coupling Reactions
The following tables summarize the performance of this compound in the palladium-catalyzed amination of various aryl and heteroaryl halides with a range of primary and secondary amines. The data highlights the broad applicability of this ligand in synthesizing diverse arylamine structures.
Table 1: Palladium-Catalyzed Amination of Aryl Halides with Primary Amines using this compound
| Aryl Halide | Primary Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene (B122035) | n-Hexylamine | Pd₂(dba)₃ (1.0) | This compound (2.0) | NaOtBu | Toluene (B28343) | 100 | 18 | 95 | [1] |
| 2-Bromotoluene | Aniline | Pd(OAc)₂ (1.0) | This compound (1.5) | Cs₂CO₃ | Toluene | 80 | 24 | 92 | [1] |
| 4-Bromoanisole (B123540) | Benzylamine (B48309) | Pd₂(dba)₃ (0.5) | This compound (1.0) | K₃PO₄ | Dioxane | 100 | 12 | 98 | [1] |
| 1-Chloro-4-(trifluoromethyl)benzene | Cyclohexylamine | Pd(OAc)₂ (2.0) | This compound (3.0) | NaOtBu | Toluene | 110 | 24 | 88 | [1] |
| 3-Bromopyridine | n-Butylamine | Pd₂(dba)₃ (1.0) | This compound (2.0) | NaOtBu | Toluene | 90 | 16 | 91 | [1] |
Table 2: Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines using this compound
| Aryl Halide | Secondary Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene (B47551) | Morpholine (B109124) | Pd(OAc)₂ (1.0) | This compound (1.5) | NaOtBu | Toluene | 80 | 16 | 99 | [1] |
| 4-Chlorobenzonitrile | Piperidine | Pd₂(dba)₃ (1.0) | This compound (2.0) | NaOtBu | Toluene | 100 | 20 | 96 | [1] |
| 2-Bromopyridine | N-Methylaniline | Pd(OAc)₂ (1.5) | This compound (2.25) | Cs₂CO₃ | Dioxane | 100 | 24 | 89 | [1] |
| 1-Bromo-4-fluorobenzene | Dibenzylamine | Pd₂(dba)₃ (0.5) | This compound (1.0) | K₃PO₄ | Toluene | 90 | 18 | 94 | [1] |
| 4-Bromobiphenyl | Indole | Pd(OAc)₂ (2.0) | This compound (3.0) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [2] |
Key Applications and Considerations
This compound has proven to be particularly effective in several key areas of C-N bond formation:
-
Pharmaceutical Synthesis: In a notable large-scale application, chemists at Pfizer utilized a combination of this compound and cesium carbonate for the synthesis of the cholesteryl ester transfer protein inhibitor, Torcetrapib.[1] This highlights the ligand's utility in industrial settings where robust and scalable processes are paramount. Careful control of the reaction temperature was found to be crucial for maintaining enantiomeric purity in this synthesis.[1]
-
Coupling of Challenging Substrates: this compound demonstrates excellent performance in the amination of traditionally difficult substrates. This includes electron-rich and sterically hindered aryl chlorides, as well as various heteroaryl halides.
-
Amination with Diverse Nitrogen Nucleophiles: The ligand is compatible with a broad spectrum of amines, including primary and secondary aliphatic and aromatic amines, as well as N-heterocycles like indole.[2] For the coupling of bromobenzene with phenothiazine, a catalyst system employing this compound achieved a 99% conversion.[3]
Experimental Protocols
The following protocols provide detailed methodologies for representative C-N coupling reactions utilizing the this compound ligand.
Protocol 1: General Procedure for the Palladium-Catalyzed Amination of an Aryl Bromide with a Primary Aliphatic Amine
This protocol describes the coupling of 4-bromoanisole with benzylamine.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Benzylamine (1.2 mmol, 129 mg, 0.13 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 4.6 mg)
-
This compound (0.01 mmol, 3.9 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (B91453) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, this compound, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (3 mL) to the Schlenk tube, followed by 4-bromoanisole and benzylamine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-methoxyphenyl)benzylamine.
Protocol 2: General Procedure for the Palladium-Catalyzed Amination of an Aryl Chloride with a Secondary Amine
This protocol details the coupling of 4-chlorotoluene with morpholine.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.5 mg, 0.12 mL)
-
Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
This compound (0.03 mmol, 11.8 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with a magnetic stir bar with Pd(OAc)₂, this compound, and NaOtBu.
-
Seal the vial, remove it from the glovebox, and add anhydrous toluene (3 mL) followed by 4-chlorotoluene and morpholine via syringe.
-
Place the reaction vial in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 4-(p-tolyl)morpholine.
Mandatory Visualizations
To further illustrate the experimental process, the following diagrams created using the DOT language are provided.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a C-N coupling reaction.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling Reactions Utilizing DavePhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the bulky electron-rich phosphine (B1218219) ligand, DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), in microwave-assisted Suzuki-Miyaura cross-coupling reactions. The protocols detailed below are designed to facilitate the efficient synthesis of biaryl and heteroaryl compounds, which are crucial scaffolds in pharmaceutical and materials science research. Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving reaction efficiency and product yields.
Introduction to this compound in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The choice of ligand associated with the palladium center is critical to the success of the reaction, influencing the rate of catalytic turnover and the stability of the catalyst.
This compound is a highly effective monodentate biarylphosphine ligand. Its bulky dicyclohexylphosphino group and the electron-donating N,N-dimethylamino substituent contribute to its efficacy in promoting the key steps of the Suzuki coupling catalytic cycle: oxidative addition and reductive elimination. These properties make this compound particularly well-suited for coupling challenging substrates, including sterically hindered, electron-rich, or electron-poor aryl and heteroaryl halides.
Advantages of Microwave-Assisted Synthesis
The application of microwave energy to Suzuki coupling reactions offers several advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates significantly, reducing synthesis times from hours to minutes.
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to higher isolated yields of the desired product.
-
Enhanced Reaction Efficiency: Reactions that are sluggish or fail under conventional heating may proceed efficiently under microwave conditions.
-
Greener Chemistry: Shorter reaction times and improved efficiency contribute to reduced energy consumption and waste generation.
Data Presentation
The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki-Miyaura coupling of a variety of aryl and heteroaryl halides with boronic acids. The data presented is representative of the performance of bulky phosphine ligands like this compound in conjunction with a palladium catalyst.
Note: The following data is compiled from various sources illustrating typical yields for microwave-assisted Suzuki coupling reactions and may not have been generated using this compound exclusively. Optimization of reaction conditions is recommended for specific substrates.
Table 1: Microwave-Assisted Suzuki Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 10 | 120 | >98 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 10 | 120 | >98 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 15 | 140 | 95 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 15 | 140 | 92 |
| 5 | 1-Bromo-2-methylbenzene | 2-Methylbiphenyl | 20 | 150 | 88 |
Table 2: Microwave-Assisted Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 15 | 150 | 99 |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 15 | 150 | 95 |
| 3 | 1-Chloro-4-nitrobenzene | 4-Nitrobiphenyl | 10 | 140 | 98 |
| 4 | 2-Chlorotoluene | 2-Methylbiphenyl | 20 | 150 | 85 |
| 5 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 15 | 150 | 97 |
Table 3: Microwave-Assisted Suzuki Coupling of Heteroaryl Halides with Aryl Boronic Acids
| Entry | Heteroaryl Halide | Aryl Boronic Acid | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 10 | 120 | 96 |
| 2 | 3-Bromopyridine | Phenylboronic acid | 3-Phenylpyridine | 10 | 120 | 98 |
| 3 | 2-Chloropyrazine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyrazine | 15 | 130 | 91 |
| 4 | 5-Bromopyrimidine | Phenylboronic acid | 5-Phenylpyrimidine | 15 | 140 | 89 |
| 5 | 2-Bromothiophene | 3-Tolylboronic acid | 2-(3-Tolyl)thiophene | 10 | 120 | 94 |
Experimental Protocols
The following is a general protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction using a this compound/palladium catalyst system. This protocol should be considered a starting point and may require optimization for specific substrates and reaction scales.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 mmol, 2 mol%) or another suitable palladium precursor
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄; 2.0 mmol, 2.0 equiv) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
1,4-Dioxane or another suitable solvent (e.g., Toluene, THF, Acetonitrile)
-
Water
-
Microwave vial (10 mL) equipped with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Add the chosen solvent (e.g., 1,4-dioxane, 4 mL) and water (1 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes) with stirring. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl or heteroaryl product.
Visualizations
The following diagrams illustrate the key processes involved in a microwave-assisted Suzuki coupling reaction with this compound.
Caption: General workflow for a microwave-assisted Suzuki coupling experiment.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for DavePhos-Catalyzed Suzuki Reaction in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] These structures are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The efficiency and substrate scope of the Suzuki reaction are often dictated by the choice of phosphine (B1218219) ligand complexed to the palladium catalyst. DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) is a highly effective, electron-rich, and bulky monophosphine ligand that has demonstrated broad applicability and high catalytic activity in Suzuki-Miyaura reactions, even with challenging substrates.[1]
The translation of chemical syntheses from batch to continuous flow processes offers numerous advantages, including enhanced heat and mass transfer, improved safety and scalability, and the potential for automation and multi-step synthesis.[2] In the context of the Suzuki-Miyaura reaction, flow chemistry can lead to shorter reaction times, higher yields, and improved process control. While heterogeneous catalysts are often employed in flow chemistry to simplify purification, homogeneous catalysts, such as palladium complexes with this compound, can offer superior activity and selectivity.[3][4]
These application notes provide a detailed overview and protocols for conducting this compound-catalyzed Suzuki reactions in a continuous flow environment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Homogeneous Flow Suzuki Coupling
A typical experimental setup for a homogeneous this compound-catalyzed Suzuki reaction in continuous flow involves two pumps to deliver the reactant and catalyst solutions, a T-mixer to combine the streams, a heated reactor coil, a back-pressure regulator to maintain the solvent in the liquid phase, and a collection vessel.
Caption: Experimental workflow for a homogeneous flow Suzuki coupling.
Data Presentation
While specific quantitative data for this compound in flow Suzuki reactions is not extensively published in the form of comparative tables, the following table provides representative data for Suzuki couplings in flow, which can be used as a starting point for optimization with a this compound-based catalyst system. The conditions are based on protocols for similar bulky phosphine ligands and general flow chemistry principles.[4][5]
| Parameter | Value | Reference |
| Catalyst System | ||
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | [1] |
| Ligand | This compound | [1] |
| Catalyst Loading | 0.5 - 2.5 mol% | [4] |
| Reactants | ||
| Aryl Halide | Aryl bromide or chloride (1.0 eq) | [4][5] |
| Boronic Acid | 1.2 - 1.5 eq | [4][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq) | [1] |
| Flow Conditions | ||
| Solvent | 1,4-Dioxane (B91453)/Water or Toluene/Water | [4] |
| Temperature | 80 - 140 °C | [4][5] |
| Residence Time | 5 - 60 min | [4][5] |
| Flow Rate | 0.1 - 1.0 mL/min | [5] |
| Pressure | Maintained above solvent boiling point | [4] |
| Performance | ||
| Yield | >90% (expected with optimization) | [4][5] |
| Turnover Number (TON) | Dependent on catalyst loading and run time |
Experimental Protocols
The following are detailed protocols for performing a this compound-catalyzed Suzuki reaction in a continuous flow system. Note: These protocols are based on general procedures for similar catalyst systems and may require optimization for specific substrates.[4]
Protocol 1: General Procedure for a Two-Pump System
Reactant Preparation:
-
Solution A (Aryl Halide): In a volumetric flask, dissolve the aryl halide (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or toluene).
-
Solution B (Boronic Acid, Base, and Catalyst): In a separate volumetric flask, dissolve the arylboronic acid (1.5 eq), a base (e.g., K₃PO₄, 2.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (1.2-2.4 mol%) in a compatible solvent system (e.g., 1,4-dioxane/water). Degas both solutions by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Flow Reactor Setup:
-
The flow reactor setup consists of two high-pressure liquid chromatography (HPLC) pumps, a T-mixer, a reactor coil of a defined volume (e.g., 10 mL PFA or stainless steel tubing), a heating unit (e.g., an oil bath or a column heater), a back-pressure regulator (BPR), and a collection vessel.
-
Prime the pumps with the respective degassed solvents to be used in the reaction.
-
Set the reactor temperature to the desired value (e.g., 100 °C).
-
Set the BPR to a pressure sufficient to keep the solvent in the liquid phase at the reaction temperature (e.g., 100 psi).
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) into the T-mixer. The combined flow rate and the reactor volume will determine the residence time. For a 10 mL reactor and a total flow rate of 1.0 mL/min, the residence time is 10 minutes.
-
The mixed solution flows through the heated reactor coil where the reaction takes place.
-
The product stream exits the reactor, passes through the BPR, and is collected in the collection vessel.
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through) before collecting the product for analysis and purification.
Protocol 2: Single-Pump System with Premixed Reagents
Reactant Preparation:
-
In a single volumetric flask, dissolve the aryl halide (1.0 eq), arylboronic acid (1.5 eq), base (e.g., K₃PO₄, 2.0 eq), palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (1.2-2.4 mol%) in a suitable degassed solvent mixture (e.g., 1,4-dioxane/water). Note: Ensure all components are fully dissolved to prevent clogging of the reactor. This may require careful selection of the solvent system and base.
Flow Reactor Setup:
-
The setup is similar to the two-pump system but utilizes a single pump.
Reaction Execution:
-
Pump the premixed solution through the heated reactor at a defined flow rate to achieve the desired residence time.
-
Collect the product after the system has reached a steady state.
Conclusion
The use of a this compound-palladium catalyst system in continuous flow Suzuki-Miyaura reactions represents a powerful tool for the efficient and scalable synthesis of biaryl compounds. The advantages of flow chemistry, including precise control over reaction parameters and enhanced heat and mass transfer, can lead to significant improvements in reaction efficiency and product purity. The protocols provided herein offer a solid starting point for researchers to develop and optimize this compound-catalyzed Suzuki reactions in a flow environment for applications in pharmaceutical and materials science research. Further optimization of catalyst loading, temperature, residence time, and solvent systems will likely be necessary to achieve the best results for specific substrates.
References
DavePhos Catalyst for Aryl Chloride Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the DavePhos catalyst in the palladium-catalyzed amination of aryl chlorides. This class of reaction, a cornerstone of modern organic synthesis, is pivotal for the construction of carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The use of this compound, a highly effective biaryl phosphine (B1218219) ligand, has been instrumental in overcoming the challenge of activating traditionally unreactive aryl chlorides.
Introduction
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of ligand is critical for the success of this transformation, particularly when employing less reactive but more cost-effective aryl chlorides as substrates. This compound (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) has emerged as a powerful and versatile ligand for these reactions. Its steric bulk and electron-rich nature facilitate the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition with aryl chlorides. This catalyst system has demonstrated broad applicability, enabling the coupling of a wide range of aryl chlorides with both primary and secondary amines, often with high efficiency and selectivity.
Data Presentation
The following tables summarize the performance of the this compound-palladium catalyst system in the amination of various aryl chlorides.
Table 1: Amination of Electron-Rich and Electron-Neutral Aryl Chlorides with Primary Amines
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | Pd₂(dba)₃ (1.0) | This compound (2.5) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | 4-Chloroanisole | Benzylamine | Pd(OAc)₂ (2.0) | This compound (4.0) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | Chlorobenzene | Cyclohexylamine | Pd₂(dba)₃ (0.5) | This compound (1.5) | K₃PO₄ | t-BuOH | 100 | 16 | 95 |
| 4 | 2-Chloronaphthalene | Aniline | Pd(OAc)₂ (1.5) | This compound (3.0) | NaOtBu | Toluene | 100 | 20 | 90 |
Table 2: Amination of Electron-Poor and Sterically Hindered Aryl Chlorides with Secondary Amines
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ (0.5) | This compound (1.2) | NaOtBu | Toluene | 80 | 4 | 98 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | Pd(OAc)₂ (1.0) | This compound (2.0) | Cs₂CO₃ | Dioxane | 100 | 12 | 94 |
| 3 | 2-Chlorotoluene | Di-n-butylamine | Pd₂(dba)₃ (1.5) | This compound (3.5) | K₃PO₄ | Toluene | 110 | 24 | 85 |
| 4 | 1-Chloro-2,6-dimethylbenzene | N-Methylaniline | Pd(OAc)₂ (2.0) | This compound (5.0) | NaOtBu | Xylene | 120 | 36 | 78 |
Experimental Protocols
General Protocol for the this compound-Catalyzed Amination of Aryl Chlorides
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of aryl chlorides with primary and secondary amines using this compound as the ligand. Optimization of reaction parameters such as base, solvent, temperature, and catalyst loading may be necessary for specific substrates.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound ligand
-
Aryl chloride
-
Amine
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (B84403) (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or tert-Butanol)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 0.5-2.0 mol%) and this compound (1.0-5.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the base (typically 1.2-2.0 equivalents relative to the aryl chloride).
-
Evacuate and backfill the tube with inert gas three times.
-
-
Reaction Setup:
-
To the Schlenk tube containing the catalyst and base, add the aryl chloride (1.0 equivalent).
-
Add the anhydrous, degassed solvent (typically 0.1-0.2 M concentration of the aryl chloride) via syringe.
-
Finally, add the amine (1.1-1.5 equivalents) via syringe. For solid amines, they can be added with the catalyst and base.
-
-
Reaction:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-36 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylamine.
-
Visualizations
Application Notes and Protocols for the Arylation of Ketones and Esters Using DavePhos
Introduction
The palladium-catalyzed α-arylation of carbonyl compounds, a cornerstone of modern organic synthesis, facilitates the construction of carbon-carbon bonds between an aromatic ring and the α-position of a ketone or ester. This transformation is pivotal in the synthesis of numerous pharmaceuticals, natural products, and advanced materials. The choice of ligand is critical for the success of these reactions, influencing catalyst stability, activity, and substrate scope. DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), a bulky and electron-rich monophosphine ligand from the Buchwald biaryl phosphine (B1218219) family, has demonstrated significant utility in a variety of cross-coupling reactions, including the arylation of ketone and ester enolates.[1][2][3][4] Its steric bulk and electron-donating properties promote the formation of the active monoligated palladium(0) species, facilitate oxidative addition, and accelerate the final reductive elimination step.
These application notes provide an overview of the use of this compound in the palladium-catalyzed α-arylation of ketones and esters, complete with detailed experimental protocols and representative data.
Application in Ketone Arylation
The use of a palladium/DavePhos catalytic system enables the coupling of a wide range of aryl halides and pseudohalides with ketone enolates. This methodology is applicable to both cyclic and acyclic ketones and tolerates a variety of functional groups on both coupling partners. The reaction typically proceeds under basic conditions to generate the ketone enolate in situ, which then participates in the palladium-catalyzed cross-coupling cycle. This compound has been identified as an effective ligand for the arylation of ketone enolates.[2][3][4]
Application in Ester Arylation
Similar to ketones, the α-arylation of esters provides a direct route to α-aryl esters, which are prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. The palladium/DavePhos system is an effective catalyst for the coupling of aryl halides with ester enolates.[2][3][4] The reaction conditions are similar to those used for ketone arylation, typically employing a strong base to generate the ester enolate.
Catalytic Cycle and Experimental Workflow
The mechanism of the palladium-catalyzed α-arylation of ketones and esters is analogous to the well-established Buchwald-Hartwig amination catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0)-DavePhos complex, formation of a palladium enolate, and reductive elimination to form the α-aryl carbonyl compound and regenerate the active catalyst.
References
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cas 213697-53-1,2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | lookchem [lookchem.com]
Application Notes and Protocols for Room-Temperature Suzuki-Miyaura Couplings with DavePhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] A significant advancement in this methodology has been the development of catalyst systems that operate efficiently at room temperature, offering milder reaction conditions and often improved functional group tolerance.[3][4][5][6] Among the pantheon of ligands developed to facilitate these transformations, DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) has emerged as a highly effective ligand for palladium-catalyzed cross-couplings, including those involving challenging substrates like aryl chlorides.[7]
These application notes provide a comprehensive guide to performing Suzuki-Miyaura couplings at room temperature using a palladium/DavePhos catalyst system. Included are detailed protocols, data tables for representative substrates, and visualizations of the catalytic cycle and experimental workflow.
Catalytic System Overview
The combination of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with the bulky and electron-rich this compound ligand generates a highly active catalyst capable of facilitating the key steps of the Suzuki-Miyaura coupling—oxidative addition, transmetalation, and reductive elimination—at ambient temperatures.[2] The use of this compound is particularly advantageous for the coupling of less reactive aryl chlorides, which are often more cost-effective starting materials.[7]
Quantitative Data Summary
The following tables summarize representative data for room-temperature Suzuki-Miyaura couplings. While specific data for this compound at room temperature is compiled from various sources and may be part of broader studies, the conditions and results provide a strong indication of its capabilities.
Table 1: Room-Temperature Suzuki-Miyaura Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid
| Entry | Aryl Halide | Palladium Source (mol%) | This compound (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (1.5) | 3.0 | K₃PO₄ | Toluene (B28343)/H₂O | 12 | >95 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2.0) | 4.0 | K₃PO₄ | Dioxane/H₂O | 24 | ~90 |
| 3 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.0) | 2.5 | Cs₂CO₃ | THF/H₂O | 16 | >98 |
| 4 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2.0) | 4.0 | K₃PO₄ | Toluene/H₂O | 20 | 88 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | 3.0 | K₂CO₃ | Dioxane/H₂O | 18 | 92 |
Table 2: Substrate Scope for Room-Temperature Suzuki-Miyaura Coupling with this compound
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methylphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 96 |
| 2 | 3-Chlorobenzonitrile | Phenylboronic acid | 3-Cyanobiphenyl | 85 |
| 3 | 2-Bromo-6-methylpyridine | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-6-methylpyridine | 89 |
| 4 | 1-Chloro-3,5-dimethylbenzene | 3-Methoxyphenylboronic acid | 3',5'-Dimethyl-3-methoxybiphenyl | 91 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be degassed prior to use.
-
The quality of the reagents, particularly the boronic acid and the base, can significantly impact the reaction outcome.
Protocol 1: General Procedure for Room-Temperature Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.015 mmol, 1.5 mol%)
-
This compound (0.03 mmol, 3.0 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (4 mL)
-
Degassed Water (0.4 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).
-
Add the degassed toluene and then the degassed water via syringe.
-
Seal the Schlenk tube and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 12 to 24 hours depending on the substrates.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: General Procedure for Room-Temperature Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1.0 mol% Pd)
-
This compound (0.025 mmol, 2.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)
-
Degassed 1,4-Dioxane (B91453) (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, arylboronic acid, Pd₂(dba)₃, this compound, and cesium carbonate to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the degassed 1,4-dioxane and degassed water to the vessel.
-
Seal the vessel and stir the mixture at room temperature.
-
Monitor the reaction for 18-36 hours. The coupling of aryl chlorides is typically slower than that of aryl bromides.
-
Following the workup procedure outlined in Protocol 1, quench the reaction, extract the product, and purify by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Room-Temperature Suzuki-Miyaura Coupling
Caption: A general workflow for a room-temperature Suzuki-Miyaura coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides | Semantic Scholar [semanticscholar.org]
- 6. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for DavePhos in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
DavePhos, or 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl, is a highly effective and versatile electron-rich biaryl phosphine (B1218219) ligand. Its unique structural features, including a bulky dicyclohexylphosphino group and a coordinating dimethylamino moiety, make it a cornerstone in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in two of the most critical transformations in pharmaceutical synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
The strategic application of this compound-mediated catalysis allows for the efficient construction of C-N and C-C bonds, often with high yields, broad functional group tolerance, and under mild reaction conditions. This has proven invaluable in the synthesis of complex molecules, including intermediates for drugs targeting a range of therapeutic areas.
Key Applications of this compound in Pharmaceutical Intermediate Synthesis
This compound has demonstrated exceptional utility in the following palladium-catalyzed cross-coupling reactions:
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl or heteroaryl halides/triflates with a wide variety of amines. This is a crucial step in the synthesis of many nitrogen-containing pharmaceuticals.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling aryl or heteroaryl halides/triflates with organoboron reagents. This reaction is widely used for the synthesis of biaryl and heteroaryl scaffolds present in many drug molecules.
Buchwald-Hartwig Amination with this compound
The this compound ligand has been instrumental in advancing the scope and efficiency of the Buchwald-Hartwig amination, particularly with challenging substrates such as aryl chlorides. Its application is highlighted in the large-scale synthesis of key intermediates for pharmaceuticals, including the cholesteryl ester transfer protein (CETP) inhibitor, Torcetrapib.[1]
Application Example 1: Synthesis of a Key Intermediate for Torcetrapib
A critical step in the synthesis of Torcetrapib involved a palladium-catalyzed amination on a multi-kilogram scale, where this compound was identified as the optimal ligand.[1] This reaction underscores the robustness and industrial applicability of this compound in the production of complex pharmaceutical intermediates.
Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination using this compound
| Entry | Aryl Halide | Amine | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (0.5) | 1.0 | NaOtBu | Toluene (B28343) | 100 | 18 | >95 |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (1.0) | 1.5 | K₃PO₄ | Dioxane | 80 | 12 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | Pd₂(dba)₃ (0.25) | 0.5 | Cs₂CO₃ | Toluene | 110 | 6 | 92 |
| 4 | 3-Chloroquinoline | n-Butylamine | Pd(OAc)₂ (1.5) | 2.0 | K₂CO₃ | t-BuOH | 90 | 24 | 75 |
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a representative example for the amination of an aryl chloride with an amine using a this compound/palladium catalyst system.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, this compound, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Experimental workflow for a typical this compound-catalyzed Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling with this compound
This compound is also a highly effective ligand for Suzuki-Miyaura couplings, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. Its use allows for the coupling of a wide range of substrates, including challenging heteroaryl halides.
Application Example 2: Synthesis of a Biaryl Pharmaceutical Intermediate
The synthesis of biaryl scaffolds is a common challenge in drug discovery. This compound-ligated palladium catalysts provide a reliable method for constructing these structures.
Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling using this compound
| Entry | Aryl/Heteroaryl Halide | Boronic Acid/Ester | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1.0) | 1.5 | K₃PO₄ | Toluene | 80 | 16 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (0.5) | 1.0 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91 |
| 3 | 1-Chloro-4-nitrobenzene | Thiophene-2-boronic acid | Pd(OAc)₂ (2.0) | 3.0 | KF | THF | 65 | 24 | 85 |
| 4 | 5-Bromoindole | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.0) | 1.5 | Cs₂CO₃ | DME | 90 | 18 | 82 |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a this compound/palladium catalyst system.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.015 mmol, 1.5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (B91453) (4 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, aryl boronic acid, palladium(II) acetate, this compound, and potassium phosphate.
-
Add 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the biaryl product.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Carbazole-Based Pharmaceutical Intermediates
Carbazole (B46965) and its derivatives are important structural motifs in many biologically active compounds. The Buchwald-Hartwig amination using this compound can be a powerful tool for the synthesis of N-aryl carbazoles, which can serve as key intermediates.
Application Example 3: Synthesis of an N-Aryl Carbazole Intermediate
Reaction Scheme:
Detailed Experimental Protocol: Synthesis of 9-phenyl-9H-carbazole
This protocol describes the N-arylation of carbazole with bromobenzene (B47551).
Materials:
-
Carbazole (1.0 mmol)
-
Bromobenzene (1.1 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
This compound (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In an inert atmosphere glovebox, charge a vial with Pd₂(dba)₃, this compound, and sodium tert-butoxide.
-
Add carbazole and toluene.
-
Stir the mixture for 10 minutes at room temperature.
-
Add bromobenzene via syringe.
-
Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to afford 9-phenyl-9H-carbazole.
Conclusion
This compound is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions that are central to the synthesis of pharmaceutical intermediates. Its use in Buchwald-Hartwig amination and Suzuki-Miyaura coupling enables the efficient and scalable production of complex molecules with critical C-N and C-C bonds. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to leverage the benefits of this compound in their synthetic endeavors.
References
Application Notes and Protocols for C-O Bond Formation Using a DavePhos Palladium Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the DavePhos palladium catalyst system in carbon-oxygen (C-O) bond formation, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The unique structural features of this compound, a bulky and electron-rich biarylphosphine ligand, facilitate high efficiency and broad substrate scope in the formation of diaryl ethers and other C-O coupled products.
Introduction to this compound in Palladium-Catalyzed C-O Coupling
The Buchwald-Hartwig cross-coupling reaction is a powerful method for the formation of C-N and C-O bonds.[1] The choice of ligand is critical to the success of these transformations, influencing catalyst stability, activity, and substrate scope. This compound (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) is a prominent member of the Buchwald family of ligands, known for its effectiveness in a variety of palladium-catalyzed reactions.[2] Its bulky dicyclohexylphosphino group and the electron-donating dimethylamino substituent contribute to its remarkable performance.[2][3]
While extensively used for C-N bond formation, this compound has also demonstrated significant utility in palladium-catalyzed C-O bond formation for the synthesis of aryl ethers.[2] The steric bulk and electron-rich nature of this compound are key to promoting the challenging reductive elimination step in the catalytic cycle for C-O bond formation.[4]
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the palladium-catalyzed C-O bond formation proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[5][6]
The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, which is ligated by this compound (L), to form a Pd(II) intermediate. This is followed by coordination of the alcohol or phenol (B47542) (Ar'-OH) and subsequent deprotonation by a base to form a palladium alkoxide or phenoxide complex. The final and often rate-limiting step is the reductive elimination of the diaryl ether product (Ar-O-Ar'), which regenerates the active Pd(0) catalyst.[4][5]
Experimental Protocols
The following are general procedures for the palladium-catalyzed synthesis of diaryl ethers using this compound. Optimization of reaction conditions, including catalyst loading, base, solvent, and temperature, may be necessary for specific substrates.
General Procedure for the Coupling of Aryl Bromides with Phenols
This protocol is adapted from the seminal work on palladium-catalyzed diaryl ether formation by the Buchwald group.[4]
Materials:
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Phenol
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene (B28343)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1.0 mol %), this compound (1.5 mol %), and the base (NaOt-Bu, 1.4 mmol or Cs₂CO₃, 1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
Add the aryl bromide (1.0 mmol) and the phenol (1.2 mmol).
-
Add anhydrous toluene (2 mL) via syringe.
-
The reaction mixture is stirred at 100 °C for the specified time (typically 18-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a short pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Substrate Scope and Performance Data
The this compound/palladium catalyst system is effective for a range of aryl halide and phenol coupling partners. The following tables summarize representative data.
Table 1: Palladium-Catalyzed Coupling of Various Aryl Bromides with Phenols Using this compound
| Entry | Aryl Bromide | Phenol | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenol | NaOt-Bu | 100 | 18 | 95 |
| 2 | 4-Bromoanisole | Phenol | NaOt-Bu | 100 | 20 | 92 |
| 3 | 4-Bromobenzonitrile | Phenol | Cs₂CO₃ | 100 | 22 | 90 |
| 4 | 2-Bromotoluene | Phenol | NaOt-Bu | 100 | 24 | 88 |
| 5 | 4-Bromotoluene | 4-Methoxyphenol | NaOt-Bu | 100 | 19 | 93 |
| 6 | 4-Bromotoluene | 2-Methylphenol | NaOt-Bu | 100 | 21 | 89 |
Reaction conditions: 1.0 mmol aryl bromide, 1.2 mmol phenol, 1.4 mmol base, 1.0 mol% Pd(OAc)₂, 1.5 mol% this compound, in 2 mL toluene.
Table 2: Palladium-Catalyzed Coupling of Aryl Chlorides with Phenols Using this compound
| Entry | Aryl Chloride | Phenol | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenol | NaOt-Bu | 110 | 24 | 85 |
| 2 | 4-Chloroanisole | Phenol | NaOt-Bu | 110 | 24 | 82 |
| 3 | 4-Chlorobenzonitrile | Phenol | Cs₂CO₃ | 110 | 26 | 88 |
Reaction conditions: 1.0 mmol aryl chloride, 1.2 mmol phenol, 1.4 mmol base, 1.5 mol% Pd(OAc)₂, 2.25 mol% this compound, in 2 mL toluene.
Experimental Workflow and Logical Relationships
A general workflow for setting up a palladium-catalyzed C-O coupling reaction is depicted below.
The logical relationship between the key components of the catalyst system is crucial for a successful reaction.
Troubleshooting and Safety Precautions
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst. Degas the solvent thoroughly to remove oxygen. Consider increasing the catalyst loading or reaction temperature for challenging substrates.
-
Side Reactions: The choice of base is critical. Strong bases like NaOt-Bu may not be compatible with base-sensitive functional groups. In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ should be used.
-
Safety: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Organophosphine ligands like this compound are air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment.
These application notes and protocols serve as a guide for the successful implementation of the this compound palladium catalyst system in C-O bond formation reactions. For specific applications, further optimization of the reaction conditions may be required to achieve optimal results.
References
- 1. C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
Troubleshooting & Optimization
DavePhos in Buchwald-Hartwig Amination: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing DavePhos in Buchwald-Hartwig amination reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Buchwald-Hartwig amination?
This compound, or 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, is a bulky, electron-rich monophosphine ligand. Its structural and electronic properties are highly effective in promoting the key steps of the Buchwald-Hartwig catalytic cycle, namely oxidative addition and reductive elimination. This often leads to high yields and broad substrate scope, particularly in challenging C-N bond formations.[1][2]
Q2: What are the most common side reactions observed when using this compound in Buchwald-Hartwig amination?
The most frequently encountered side reactions are:
-
Hydrodehalogenation: The replacement of the halide on the aryl electrophile with a hydrogen atom, resulting in an arene byproduct.[3][4]
-
Phosphine (B1218219) Oxide Formation: The oxidation of this compound to this compound oxide, which can reduce the concentration of the active ligand and potentially hinder the catalytic cycle.[5]
-
Ether Cleavage: In reactions involving aryl ether substrates, cleavage of the ether bond can sometimes be observed, though this is less common.
Q3: My reaction is showing low or no conversion. What are the initial troubleshooting steps?
Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent and Solvent Quality: Ensure all reagents, especially the amine, aryl halide, base, and solvent, are pure and anhydrous. Solvents should be thoroughly degassed to remove oxygen.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen.[6] Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen).
-
Catalyst Activity: Use fresh palladium precursor and this compound ligand. Phosphine ligands can oxidize over time if not stored properly.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but may not be optimal for all substrate combinations.[6]
Troubleshooting Guide: Specific Side Reactions
Hydrodehalogenation
Issue: Significant formation of the hydrodehalogenated arene byproduct is observed, reducing the yield of the desired aminated product. This is a common side reaction where the aryl halide is reduced.[7]
Root Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Presence of a Hydrogen Source | The source of the hydride for hydrodehalogenation can be the amine, solvent, or water. | Ensure anhydrous conditions. Use freshly distilled and degassed solvents. If the amine is suspected as the hydride source, consider using a different base or adding a hydride scavenger. |
| Slow Reductive Elimination | If the desired C-N bond formation is slow, the competing hydrodehalogenation pathway can become more prominent. | Optimize reaction temperature. While higher temperatures can increase the rate of amination, they can also promote side reactions. A temperature screen is recommended. Consider a slightly higher catalyst loading to accelerate the desired reaction. |
| Base Choice | Strong bases can sometimes promote pathways leading to hydrodehalogenation. | If using a very strong base like NaOtBu, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), especially for base-sensitive substrates.[6] |
| Catalyst System | In some cases, a bimetallic system can suppress hydrodehalogenation. | A recently developed method utilizes a bimetallic palladium-copper (Pd-Cu) nanocatalyst which has been shown to suppress Pd-hydride-mediated hydrodehalogenation.[4] |
Experimental Protocol to Minimize Hydrodehalogenation:
-
Glassware and Reagents: Rigorously dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas. Use anhydrous, degassed toluene (B28343) as the solvent. Ensure the amine and aryl halide are pure and dry.
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.1-1.2 equiv.) dissolved in anhydrous, degassed toluene.
-
Reaction Conditions: Stir the reaction mixture at a carefully controlled temperature (e.g., start at 80 °C and optimize as needed) and monitor the reaction progress by GC or LC-MS, quantifying both the desired product and the hydrodehalogenated byproduct.
This compound Oxide Formation
Issue: The formation of this compound oxide is detected, often leading to a decrease in reaction rate and incomplete conversion.
Root Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Presence of Oxygen | Phosphines are readily oxidized by atmospheric oxygen, especially at elevated temperatures.[5] | Maintain a strict inert atmosphere throughout the reaction setup and duration. Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or by bubbling with an inert gas for an extended period.[8] |
| Presence of Water | Water can facilitate the oxidation of phosphine ligands in the presence of a palladium(II) precatalyst during the in-situ reduction to the active Pd(0) species. | Use anhydrous solvents and reagents. Store hygroscopic reagents, such as certain bases, in a desiccator or glovebox. |
| Choice of Palladium Precursor | The reduction of some Pd(II) precursors to the active Pd(0) catalyst can involve the phosphine as a reductant, leading to its oxidation. | Consider using a Pd(0) source like Pd₂(dba)₃ to minimize phosphine oxidation during the catalyst activation step. |
Experimental Protocol to Minimize Phosphine Oxide Formation:
-
Solvent and Reagent Preparation: Use a high-purity, anhydrous, and rigorously degassed solvent (e.g., toluene). Purge the solvent with argon for at least 30 minutes prior to use.[8]
-
Reaction Setup: Assemble the reaction glassware hot from the oven and cool under a high flow of argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Catalyst and Ligand Handling: Handle the palladium precursor and this compound in a glovebox if possible. If not, add them to the reaction flask under a strong counterflow of inert gas.
-
Use of Pd(0) Precatalyst: Employ a Pd(0) source such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) to bypass the need for in-situ reduction of a Pd(II) salt by the phosphine ligand.[8]
Visualizing Reaction Pathways
To better understand the interplay between the desired amination and the side reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Catalytic cycle of Buchwald-Hartwig amination with the competing hydrodehalogenation pathway.
Caption: Formation of inactive this compound oxide, leading to catalyst deactivation.
By understanding the potential side reactions and implementing the appropriate preventative measures, researchers can significantly improve the success rate and yield of their this compound-catalyzed Buchwald-Hartwig amination reactions.
References
- 1. This compound - 2-ジシクロヘキシルホスフィノ-2 -(N,N-ジメチルアミノ)ビフェニル、97 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing DavePhos Loading in Suzuki Reactions
Welcome to the technical support center for optimizing catalyst loading for DavePhos in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in Suzuki reactions, with a focus on optimizing the catalyst loading.
Question 1: My Suzuki reaction shows low or no conversion of starting materials. How can I improve the yield?
Possible Causes & Solutions:
-
Suboptimal Catalyst Loading: While low catalyst loadings are desirable, an insufficient amount may lead to incomplete conversion. Conversely, excessively high loadings can sometimes lead to side reactions or catalyst decomposition.
-
Solution: If you started with a very low catalyst loading (e.g., <0.5 mol%), try incrementally increasing it (e.g., to 1-2 mol%). For particularly challenging substrates, such as sterically hindered aryl chlorides, a higher initial loading might be necessary.[1]
-
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution: Ensure that all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst and the this compound ligand.[2] Using a pre-formed Pd(0) source, like Pd₂(dba)₃, can sometimes be beneficial.[2] The choice of a reliable precatalyst, such as a Buchwald G3 precatalyst, can also ensure more consistent generation of the active catalytic species.[3]
-
-
Poor Reagent Quality: The purity of your starting materials, including the aryl halide, boronic acid, and base, is critical.
-
Solution: Use fresh, high-purity boronic acids or consider more stable derivatives like boronate esters (e.g., pinacol (B44631) esters) to prevent degradation.[2] Ensure your base is of high quality and anhydrous if the reaction conditions require it.
-
-
Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be ideal for your specific substrates.
-
Solution: A screening of reaction parameters is often necessary. Common bases used with this compound include K₃PO₄ and K₂CO₃.[4] Solvents like toluene, dioxane, and THF, often with a small amount of water, are typically effective.[4] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate.[2]
-
Question 2: I'm observing significant side product formation, such as homocoupling or dehalogenation. What can I do?
Possible Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is crucial. Sparging with an inert gas (argon or nitrogen) for an extended period or using freeze-pump-thaw cycles can minimize oxygen levels.[2]
-
-
Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Solution: This can be promoted by certain bases or solvents that can act as hydride sources.[2] If dehalogenation is a significant issue, consider switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent.
-
Question 3: My reaction is very slow. How can I increase the reaction rate?
Possible Causes & Solutions:
-
Low Temperature: The reaction may require more thermal energy.
-
Solution: Gradually increase the reaction temperature. Many Suzuki couplings with bulky phosphine (B1218219) ligands are run at elevated temperatures (e.g., 80-110 °C).[1]
-
-
Insufficient Mixing: In biphasic solvent systems, inadequate stirring can limit the interaction between reactants.
-
Solution: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.[3]
-
-
Low Catalyst Loading: The catalyst concentration may be the rate-limiting factor.
-
Solution: As a first step in optimization, a slightly higher catalyst loading can be tested to see if it improves the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Pd/DavePhos system in a Suzuki-Miyaura coupling?
A1: A general starting point is typically in the range of 0.5 to 2 mol% of the palladium precursor.[1] For highly reactive substrates, loadings as low as 0.1 mol% or even lower have been reported with similar bulky phosphine ligands.[1] For challenging substrates like unactivated aryl chlorides, a higher loading might be initially required.
Q2: What is the optimal Pd:this compound ratio?
A2: The optimal ligand-to-palladium ratio can vary depending on the specific reaction, but a common starting point is a ratio between 1:1 and 2:1 (this compound:Pd). An excess of the phosphine ligand can help stabilize the palladium catalyst and prevent the formation of palladium black.[2]
Q3: When should I consider using a pre-formed catalyst (precatalyst) versus generating the catalyst in situ?
A3: Precatalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G3, which is structurally related to this compound systems), offer greater stability and more reliable generation of the active Pd(0) species.[3] They are particularly advantageous for ensuring reproducibility. Generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and this compound is also a common and effective method, though it can be more sensitive to reaction conditions and reagent quality.
Q4: Can this compound be used for Suzuki couplings with aryl chlorides?
A4: Yes, this compound is a bulky, electron-rich phosphine ligand that is well-suited for promoting the oxidative addition of challenging substrates like aryl chlorides, which are often less reactive than the corresponding bromides or iodides.[4]
Data on Catalyst Loading
The optimal catalyst loading is highly dependent on the specific substrates, solvent, base, and temperature used. Below is a table summarizing a reported example and providing general recommendations for starting your optimization.
| Aryl Halide | Boronic Acid | Pd Source | This compound Loading (mol%) | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1,1'-biphenyl | Phenylboronic acid | Pd(OAc)₂ | 4.5 | 3 | K₃PO₄ | Solid-State (Ball Milling) | RT | 97 | [5] |
| General Aryl Bromide/Chloride | Various | Pd(OAc)₂ or Pd₂(dba)₃ | 1.0 - 2.0 | 0.5 - 1.0 | K₃PO₄ or K₂CO₃ | Toluene, Dioxane, or THF (with H₂O) | 80 - 110 | N/A | General Recommendation |
Experimental Protocols
General Protocol for Optimizing this compound Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of catalyst loading for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a Pd/DavePhos catalytic system.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, desired mol%)
-
This compound (desired mol%, maintaining a 1:1 to 2:1 ratio with Pd)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Degassed water (if required)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, boronic acid (or boronate ester), and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, weigh the palladium precursor and this compound and dissolve them in a small amount of the reaction solvent.
-
Reaction Assembly: Add the catalyst solution to the reaction vessel. Then, add the bulk of the degassed solvent (and water, if applicable) via syringe.
-
Reaction Execution: Seal the reaction vessel and heat it to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS) at regular intervals.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel.
Optimization Strategy:
-
Start with a catalyst loading of 1 mol% Pd and 1.5 mol% this compound.
-
If the reaction is successful, incrementally decrease the catalyst loading in subsequent experiments (e.g., to 0.5 mol%, 0.1 mol%) to determine the minimum required amount.
-
If the initial reaction is sluggish or gives a low yield, consider increasing the catalyst loading (e.g., to 2 mol% Pd) or re-evaluating other reaction parameters (temperature, base, solvent).
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Troubleshooting DavePhos Reaction Workup and Purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup and purification of reactions utilizing the DavePhos ligand.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound I should be aware of during workup and purification?
A1: this compound, or 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, is a white to light yellow crystalline solid.[1] Key properties relevant to workup and purification include:
-
Solubility: It is generally soluble in common organic solvents like chloroform (B151607) but is insoluble in water.[1][2]
-
Stability: this compound is sensitive to air and moisture and should be handled and stored under an inert atmosphere to prevent oxidation to this compound oxide.[3]
-
Melting Point: The melting point of this compound is in the range of 121-124 °C.
Q2: My reaction is complete, but I'm having trouble removing the palladium catalyst and this compound ligand from my product. What are some common strategies?
A2: Removing residual palladium and phosphine (B1218219) ligands is a common challenge. Here are several approaches:
-
Aqueous Washes: While this compound itself is insoluble in water, certain aqueous washes can help remove palladium salts and other water-soluble impurities.
-
Filtration through Silica (B1680970) or Celite: Passing your crude reaction mixture through a plug of silica gel or Celite can help remove baseline impurities and some palladium residues.[4]
-
Scavenger Resins: The use of functionalized polymers or silica, known as scavenger resins, is a highly effective method for selectively removing residual palladium and phosphine byproducts.[5][6] Resins with thiol or amine functionalities are often employed for this purpose.
-
Crystallization/Recrystallization: If your product is a solid, crystallization or recrystallization can be a powerful purification technique to separate it from soluble impurities like the this compound ligand and its byproducts.
Q3: I suspect this compound has oxidized to this compound oxide in my reaction. How can I identify and remove it?
A3: this compound is prone to oxidation, especially when exposed to air.[3] The resulting this compound oxide can complicate purification.
-
Identification: The oxidation of phosphines to phosphine oxides can be monitored by ³¹P NMR spectroscopy. Phosphine oxides typically appear at a downfield chemical shift compared to the corresponding phosphine.[7] For reference, the ³¹P NMR chemical shift for similar Buchwald-type phosphine ligands is around -10 ppm, while their corresponding palladium G3 precatalysts show shifts in the range of 25-35 ppm.[8]
-
Removal: this compound oxide is more polar than this compound. This difference in polarity can be exploited for separation by column chromatography. Additionally, some scavenger resins are designed to bind phosphine oxides.[9]
Q4: What are some common side reactions in this compound-catalyzed couplings that can complicate purification?
A4: Besides the oxidation of this compound, other side reactions inherent to palladium-catalyzed cross-couplings can lead to impurities. These include:
-
Homocoupling: The coupling of two molecules of the same starting material.
-
Hydrodehalogenation: The replacement of a halide on the electrophile with a hydrogen atom.
-
Protodeborylation: The cleavage of the carbon-boron bond in the boronic acid reagent in Suzuki-Miyaura coupling.
Careful control of reaction conditions, such as ensuring a strictly inert atmosphere and using high-purity reagents, can help minimize these side reactions.[4]
Troubleshooting Guides
Issue 1: Low product yield after workup and purification.
If you are experiencing a lower than expected yield of your purified product, consider the following troubleshooting steps.
Issue 2: Persistent impurities of this compound or its oxide in the final product.
If you are struggling to remove the ligand and its byproducts, a more targeted purification strategy is needed.
Data Presentation
| Compound | Water | Chloroform | Common Aprotic Solvents (e.g., Toluene (B28343), THF, Dioxane) | Common Protic Solvents (e.g., Methanol, Ethanol) |
| This compound | Insoluble[1][2] | Soluble[2] | Generally Soluble | Generally Soluble |
| This compound Oxide | Likely Insoluble | Likely Soluble | Generally Soluble | Generally Soluble |
Note: The polarity of phosphine oxides is higher than their corresponding phosphines, which may influence their solubility in different solvents.
Experimental Protocols
The following is a general experimental protocol for a Buchwald-Hartwig amination reaction, including a typical workup and purification procedure. This should be adapted based on the specific substrates and reaction scale.
Reaction Setup:
-
In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃), this compound ligand, and base (e.g., NaOt-Bu or Cs₂CO₃) to an oven-dried reaction vessel equipped with a stir bar.
-
Add the aryl halide and the amine to the reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent or solvent system can be employed for purification.
References
- 1. Cas 213697-53-1,2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | lookchem [lookchem.com]
- 2. This compound - (Organic Phosphorus Compounds (including phosphines)|Ligands):Nippon Chemical Industrial of chemical manufacturer [nippon-chem.co.jp]
- 3. Buy this compound (EVT-329302) | 213697-53-1 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sopachem.com [sopachem.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling in DavePhos-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in palladium-catalyzed cross-coupling reactions utilizing the DavePhos ligand.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound-catalyzed reactions?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two identical molecules of a starting material couple with each other, rather than with the intended cross-coupling partner. For instance, in a Suzuki-Miyaura coupling, two molecules of the boronic acid reagent can couple to form a symmetrical biaryl byproduct. This unwanted reaction consumes starting materials and complicates the purification of the desired product.
Q2: What are the primary causes of homocoupling in these reactions?
A2: The primary causes of homocoupling are often related to the catalytic cycle and the reaction conditions. Key factors include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative coupling of organometallic reagents, a common pathway for homocoupling, particularly of boronic acids in Suzuki-Miyaura reactions.[1][2]
-
Palladium(II) Species: The presence of Pd(II) species at the start of the reaction or generated during the catalytic cycle can initiate homocoupling pathways. When using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) can sometimes involve the homocoupling of the organometallic reagent.[1]
-
Base and Solvent Effects: The choice of base and solvent can significantly influence the reaction rates of the desired cross-coupling versus the undesired homocoupling.
-
Instability of Reagents: Some organometallic reagents, such as certain boronic acids, can be unstable under the reaction conditions and prone to decomposition or homocoupling.
Q3: Is this compound particularly prone to promoting homocoupling?
A3: this compound is a bulky, electron-rich phosphine (B1218219) ligand that is highly effective in promoting a wide range of cross-coupling reactions, often at low catalyst loadings and mild temperatures.[3] While bulky ligands are generally considered to help suppress side reactions like homocoupling by favoring the desired reductive elimination step, the high activity of the this compound-palladium catalyst can also accelerate side reactions if the conditions are not optimal. Therefore, careful optimization of the reaction parameters is crucial.
Troubleshooting Guides
Issue 1: Significant formation of boronic acid homocoupling byproduct in a Suzuki-Miyaura reaction.
This is one of the most frequently encountered issues. The following troubleshooting steps can help minimize this unwanted side reaction.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Presence of Dissolved Oxygen | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintaining a positive pressure of inert gas throughout the reaction is critical.[1][2] |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) Source or a Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can bypass the in-situ reduction step that may lead to homocoupling.[1] Alternatively, using a well-defined Buchwald-type precatalyst (e.g., this compound Pd G3) can also be beneficial as they are designed for efficient generation of the active Pd(0) species. |
| Suboptimal Base Selection | Screen Different Bases: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. The optimal base is substrate-dependent. For instance, in a process-scale Buchwald-Hartwig amination, the combination of this compound and cesium carbonate proved to be the most effective. |
| High Reaction Temperature | Lower the Reaction Temperature: Elevated temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the selectivity. |
Illustrative Workflow for Troubleshooting Boronic Acid Homocoupling
Caption: A logical workflow for systematically troubleshooting and minimizing boronic acid homocoupling.
Issue 2: Formation of diarylated amine byproduct in a Buchwald-Hartwig amination.
While less common than boronic acid homocoupling, the formation of a diarylated amine can occur, especially when using primary amines.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| High Catalyst Loading | Reduce Catalyst Loading: High concentrations of the active catalyst can sometimes lead to over-arylation. Once optimal conditions are found, try reducing the catalyst loading. |
| Excess Aryl Halide | Stoichiometry Control: Use a slight excess of the amine relative to the aryl halide to favor mono-arylation. |
| Strong Base / High Temperature | Milder Conditions: Employing a weaker base or lowering the reaction temperature can sometimes improve the selectivity for mono-arylation. |
Catalytic Cycle and Side Reaction Pathway
Caption: The catalytic cycle for Buchwald-Hartwig amination, highlighting the potential for a second arylation event leading to a diarylated byproduct.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., this compound Pd G3, 1-2 mol%)
-
This compound ligand (if not using a precatalyst, 1.1-1.5 eq. relative to Pd)
-
Aryl halide (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., toluene (B28343), dioxane, or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (or palladium source and ligand) and the base.
-
Add the aryl halide and arylboronic acid.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (start with room temperature or slightly elevated, e.g., 40-60 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Palladium precatalyst (e.g., this compound Pd G3, 1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%) and this compound (1-2 mol%)
-
Aryl halide (1.0 eq.)
-
Amine (1.1-1.5 eq.)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 eq.)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium source, ligand (if necessary), and base to a dry reaction vessel.
-
Add the aryl halide and the amine.
-
Add the degassed solvent.
-
Seal the vessel and stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates).
-
Monitor the reaction by an appropriate analytical technique.
-
After completion, cool the reaction, quench, and work up as described in the Suzuki-Miyaura protocol.
Data Presentation
The following tables summarize the impact of key reaction parameters on the outcome of this compound-catalyzed reactions, with a focus on minimizing homocoupling. Note: The data presented is a compilation from various literature sources and should be used as a general guide. Optimal conditions are substrate-dependent and require experimental verification.
Table 1: Comparison of Palladium Precursors in a Model Suzuki-Miyaura Reaction
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ | This compound | K₃PO₄ | Toluene | 80 | 85 | 10 |
| Pd₂(dba)₃ | This compound | K₃PO₄ | Toluene | 80 | 92 | 5 |
| This compound Pd G3 | - | K₃PO₄ | Toluene | 60 | >95 | <2 |
Table 2: Effect of Base on a this compound-Catalyzed Suzuki-Miyaura Coupling
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd₂(dba)₃ | This compound | K₂CO₃ | Dioxane/H₂O | 100 | 78 | 15 |
| Pd₂(dba)₃ | This compound | K₃PO₄ | Dioxane/H₂O | 100 | 90 | 7 |
| Pd₂(dba)₃ | This compound | Cs₂CO₃ | Dioxane/H₂O | 100 | 94 | 4 |
Table 3: Solvent Effects in a this compound-Catalyzed Buchwald-Hartwig Amination
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) |
| Pd(OAc)₂ | This compound | NaOt-Bu | Toluene | 100 | 92 |
| Pd(OAc)₂ | This compound | NaOt-Bu | Dioxane | 100 | 88 |
| Pd(OAc)₂ | This compound | NaOt-Bu | THF | 80 | 85 |
By carefully considering these factors and utilizing the provided troubleshooting guides and protocols, researchers can significantly reduce the incidence of homocoupling and improve the efficiency and purity of their this compound-catalyzed cross-coupling reactions.
References
Technical Support Center: Optimizing DavePhos Catalyzed Couplings
Welcome to the technical support center for DavePhos catalyzed coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction times and yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cross-coupling reactions?
This compound (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) is a highly effective electron-rich and sterically hindered monophosphine ligand. It is widely used in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, due to its ability to promote efficient oxidative addition and reductive elimination, leading to faster reaction rates and broader substrate scope.[1][2][3]
Q2: My this compound catalyzed reaction is very slow or not proceeding. What are the most common initial checks?
When a reaction is sluggish, first verify the integrity of your setup and reagents:
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.[4]
-
Reagent and Solvent Quality: Use anhydrous, degassed solvents and ensure the purity of your starting materials (aryl halide, amine/boronic acid) and base. Impurities can poison the catalyst.[4][5]
-
Catalyst and Ligand Integrity: Use a fresh or properly stored palladium source and this compound ligand. Phosphine ligands can be sensitive to air and moisture.[4]
Q3: What is a palladium precatalyst, and should I be using one?
Palladium precatalysts are stable, well-defined Pd(II) complexes that are easily handled and accurately dosed. They efficiently generate the active monoligated Pd(0) species in situ upon activation with a base.[6][7] Using a precatalyst, such as a this compound-Pd-G3 methanesulfonate (B1217627) precatalyst, is highly recommended as it provides a more reliable and reproducible generation of the active catalyst compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
Q4: I am observing the formation of black particles in my reaction. What does this indicate and how can I prevent it?
The formation of black particles is likely palladium black, which is catalytically inactive metallic palladium. This indicates catalyst decomposition. To mitigate this:
-
Ensure a strictly anaerobic reaction environment.
-
Consider lowering the reaction temperature if possible.
-
Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 1.2:1) to stabilize the catalytic species.[4]
Q5: Can the choice of base significantly impact the reaction time?
Yes, the base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) often lead to the fastest reaction rates. However, they are not compatible with base-sensitive functional groups.[1] In such cases, weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are better alternatives, although they may require higher temperatures or longer reaction times.[8][9]
Troubleshooting Guide for Slow Reactions
If your initial checks are satisfactory and the reaction is still slow, a systematic approach to optimizing the reaction conditions is necessary.
Problem: Low or No Conversion
Potential Cause & Troubleshooting Strategy
-
Inefficient Catalyst Activation:
-
Solution: If you are not using a precatalyst, consider switching to one (e.g., this compound-Pd-G3). If using a Pd(II) source like Pd(OAc)₂, a pre-stirring step of the palladium source and this compound in the solvent for a few minutes before adding other reagents may be beneficial.[4]
-
-
Suboptimal Base:
-
Solution: The strength and solubility of the base are crucial. For a neutral or electron-rich aryl halide, a stronger base might be needed. If your substrate is base-sensitive, a weaker base is required. A base screening experiment is recommended.
-
-
Inappropriate Solvent:
-
Solution: The solvent affects the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, toluene, or THF are commonly used. A solvent screening experiment can identify the optimal medium.
-
-
Insufficient Catalyst Loading:
-
Solution: While not always the solution, a low catalyst loading may be the issue. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). However, be aware that excessively high loading can lead to side reactions.
-
-
Low Reaction Temperature:
-
Solution: Many coupling reactions require elevated temperatures. If the reaction is slow at a lower temperature, gradually increase it (e.g., from 80 °C to 100 °C) while monitoring for any signs of decomposition.[10]
-
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting a slow this compound catalyzed coupling reaction.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of a coupling reaction. Note that the optimal conditions are highly substrate-dependent.
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | Strength | Typical Conditions | Advantages | Disadvantages |
| NaOtBu | Strong | Toluene or Dioxane, 80-110 °C | High reaction rates, effective for a wide range of amines.[1] | Incompatible with base-sensitive functional groups (e.g., esters, ketones).[1] |
| K₃PO₄ | Moderate | Dioxane or Toluene, 100-120 °C | Good for substrates with base-sensitive functional groups.[9] | May require higher temperatures and longer reaction times.[9] |
| Cs₂CO₃ | Moderate | Dioxane or Toluene, 100-120 °C | Often more soluble than K₂CO₃, effective for sensitive substrates.[8][9] | Can be more expensive than other inorganic bases. |
Table 2: Influence of Solvent on Reaction Performance
| Solvent | Polarity | Typical Temperature (°C) | Comments |
| Toluene | Non-polar | 80-110 | Good general solvent, often favored for aryl iodides to prevent salt inhibition.[1][4] |
| 1,4-Dioxane | Polar aprotic | 80-110 | Very common and effective for a broad range of substrates.[11] |
| Tetrahydrofuran (THF) | Polar aprotic | 65-80 | Lower boiling point, may require longer reaction times. |
| n-Butanol | Polar protic | 100-120 | Can be beneficial for certain Suzuki-Miyaura couplings, but may lead to side reactions.[12] |
Table 3: General Guidance on Catalyst Loading
| Catalyst Loading (mol%) | When to Use | Potential Issues |
| 0.5 - 1.0 | Initial screening for reactive substrates. | May be too low for challenging substrates, leading to slow or incomplete conversion. |
| 1.0 - 2.0 | Standard loading for many applications. | A good balance between reaction efficiency and cost. |
| > 2.0 | For particularly challenging or unreactive substrates. | Increased cost, potential for side reactions, and more residual palladium in the product.[13] |
Experimental Protocols
The following are detailed protocols for key troubleshooting experiments. Always perform these under an inert atmosphere using anhydrous and degassed solvents.
Protocol 1: Parallel Screening of Bases
This protocol allows for the efficient comparison of different bases for your specific substrate combination.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine or Boronic Acid (1.2 equiv)
-
This compound-Pd-G3 precatalyst (e.g., 2 mol%)
-
Bases to be screened (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Array of reaction vials with stir bars
Procedure:
-
To each reaction vial, add the aryl halide and the amine or boronic acid.
-
In a glovebox or under a positive pressure of inert gas, add the this compound-Pd-G3 precatalyst to each vial.
-
Add the designated base to each vial.
-
Add the solvent to each vial to achieve the desired concentration (e.g., 0.5 M).
-
Seal the vials and place them in a preheated aluminum block on a stirrer hotplate.
-
Stir the reactions at the desired temperature (e.g., 100 °C).
-
Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h) by taking a small aliquot for analysis (TLC, GC-MS, or LC-MS).
-
Compare the conversion rates to identify the optimal base.
Protocol 2: Catalyst Loading Optimization
This protocol helps to determine the lowest effective catalyst loading for your reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine or Boronic Acid (1.2 equiv)
-
This compound-Pd-G3 precatalyst
-
Optimal base from previous screening (2.0 equiv)
-
Optimal solvent from previous screening
-
Array of reaction vials with stir bars
Procedure:
-
Prepare a stock solution of the this compound-Pd-G3 precatalyst in the reaction solvent to ensure accurate dispensing of small quantities.
-
To each reaction vial, add the aryl halide, amine or boronic acid, and the base.
-
Add the appropriate volume of the catalyst stock solution to each vial to achieve a range of loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%).
-
Add the remaining solvent to bring all reactions to the same concentration.
-
Seal the vials and heat with stirring at the optimized temperature.
-
Monitor the reactions to determine the time required for full conversion at each catalyst loading.
-
The optimal loading is the lowest concentration that provides a high yield in an acceptable timeframe.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound-2-二环己基膦基-2 -(N,N-二甲基氨基)联苯,97% [sigmaaldrich.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Hydrodehalogenation with DavePhos Catalyst
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing the DavePhos catalyst in palladium-catalyzed cross-coupling reactions. The primary focus is on minimizing the common side reaction of hydrodehalogenation to maximize the yield of the desired cross-coupled product.
Troubleshooting Guide
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom on your starting material, is a frequent competing reaction that can significantly lower the yield of your desired product.[1][2] This guide provides a systematic approach to diagnose and mitigate this issue when using the this compound catalyst.
Issue: Significant Hydrodehalogenation Observed
If you are observing a significant amount of the hydrodehalogenated byproduct in your reaction, consider the following potential causes and solutions.
Potential Causes & Corrective Actions
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Base | Screen a panel of bases. If using a strong base like NaOtBu, consider switching to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. | Strong alkoxide bases can act as a hydride source or promote pathways leading to the formation of palladium-hydride species, which are key intermediates in the hydrodehalogenation catalytic cycle.[1] Weaker inorganic bases are often less prone to this side reaction. |
| Inappropriate Solvent | Perform a solvent screen. Non-polar, aprotic solvents like toluene (B28343) or dioxane are generally preferred for Buchwald-Hartwig aminations. Avoid protic solvents (e.g., alcohols) if possible. | Protic solvents can serve as a hydrogen source for the formation of palladium-hydride species.[1] The choice of aprotic solvent can also influence catalyst stability and reaction kinetics, thereby affecting the selectivity between the desired coupling and hydrodehalogenation. |
| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity. | Hydrodehalogenation can have a higher activation energy than the desired cross-coupling reaction.[1] Therefore, reducing the temperature can disproportionately slow down the undesired pathway. |
| Presence of Water or Other Protic Impurities | Ensure all reagents and solvents are rigorously dried and degassed. Use anhydrous solvents and handle hygroscopic bases in a glovebox. | Water is a common source of protons and can facilitate the formation of palladium-hydride species that lead to hydrodehalogenation. |
| Ligand-to-Metal Ratio | Optimize the ligand-to-palladium ratio. A slight excess of the this compound ligand may be beneficial. | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the elementary steps in the catalytic cycle. An optimal ratio can favor the desired reductive elimination over pathways leading to hydrodehalogenation. |
| Catalyst Precursor | If using a Pd(II) source like Pd(OAc)₂, consider switching to a pre-formed Pd(0) source or a pre-catalyst. | Inefficient in-situ reduction of Pd(II) to the active Pd(0) catalyst can sometimes lead to side reactions.[2] |
Logical Troubleshooting Workflow
If you are experiencing high levels of hydrodehalogenation, follow this logical workflow to systematically address the issue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?
A1: Hydrodehalogenation is a competing catalytic cycle to the desired cross-coupling reaction. It typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium catalyst with various hydrogen sources in the reaction mixture, such as water, alcohols, amines, or certain bases. Once formed, the Pd-H species can undergo reductive elimination with the aryl group from the oxidative addition intermediate to yield the hydrodehalogenated arene and regenerate the Pd(0) catalyst, which can re-enter the undesired cycle.
Q2: How does the structure of this compound help in minimizing hydrodehalogenation?
A2: this compound is a bulky and electron-rich biaryl monophosphine ligand. Its steric bulk promotes the formation of monoligated palladium complexes, which can accelerate the rate-limiting reductive elimination step of the desired cross-coupling reaction. By facilitating the desired pathway, the catalyst is less likely to divert into the competing hydrodehalogenation cycle. The electron-donating nature of the ligand also enhances the rate of oxidative addition.
Q3: Can the choice of halide (Cl, Br, I) on the electrophile affect the extent of hydrodehalogenation?
A3: Yes, the nature of the halide can influence the propensity for hydrodehalogenation. Aryl iodides and bromides are generally more reactive towards oxidative addition than aryl chlorides. However, the relative rates of the desired coupling versus hydrodehalogenation can be complex and substrate-dependent. For challenging couplings, such as with aryl chlorides, more forcing conditions (higher temperatures) may be required, which can also increase the rate of hydrodehalogenation.
Q4: Are there specific classes of amines that are more prone to causing hydrodehalogenation in Buchwald-Hartwig amination?
A4: Yes, primary aliphatic amines are often more prone to promoting hydrodehalogenation.[2] This is because the palladium-amide intermediate formed with a primary amine has N-H bonds, and under certain conditions, β-hydride elimination from the amine itself can be a pathway to the formation of a palladium-hydride species.
Q5: When should I consider using a different ligand instead of this compound?
A5: While this compound is a versatile and highly effective ligand, for particularly challenging substrates or when hydrodehalogenation remains a persistent issue despite optimization, screening other bulky biaryl phosphine (B1218219) ligands can be beneficial. Ligands with different steric and electronic properties (e.g., XPhos, SPhos, RuPhos, or BrettPhos) might offer a better balance of reactivity and selectivity for your specific substrate combination.[3]
Data on Minimizing Hydrodehalogenation
While extensive quantitative data specifically for this compound is not always available in a comparative format, the following tables summarize general trends and provide a basis for reaction optimization.
Table 1: Qualitative Effect of Reaction Parameters on Hydrodehalogenation
| Parameter | Change | Expected Effect on Hydrodehalogenation |
| Base Strength | Strong (e.g., NaOtBu) → Weak (e.g., K₃PO₄) | Decrease |
| Solvent | Protic → Aprotic (e.g., Toluene, Dioxane) | Decrease |
| Temperature | Increase | Increase |
| Water Content | Increase | Increase |
| Ligand Bulk | Increase | Generally Decrease |
Table 2: Illustrative Yields in Buchwald-Hartwig Amination with Bulky Phosphine Ligands
The following data is compiled from various sources and is intended to be illustrative of general trends. Actual yields are highly substrate-dependent.
| Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | C-N Product Yield (%) | Hydrodehalogenation (%) |
| 4-Chlorotoluene | Morpholine | XPhos | NaOtBu | Toluene | 100 | 95 | <5 |
| 4-Bromotoluene | Aniline | This compound | NaOtBu | Toluene | 80 | >90 | Not reported |
| 2-Bromopyridine | Piperidine | This compound | K₃PO₄ | Dioxane | 100 | 85 | ~10 |
| 4-Chloroanisole | n-Hexylamine | BrettPhos | LiHMDS | Toluene | 100 | 92 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a starting point for the amination of an aryl chloride using this compound, with conditions selected to minimize hydrodehalogenation.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.02 mmol, 2 mol%)
-
Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, this compound, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Coupling of a Heteroaryl Bromide with Minimized Hydrodehalogenation
This protocol outlines a procedure for the Suzuki coupling of a heteroaryl bromide, a class of substrates that can be prone to hydrodehalogenation, using this compound.
Materials:
-
Heteroaryl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
This compound (0.03 mmol, 3 mol%)
-
Pd(OAc)₂ (0.015 mmol, 1.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (B91453) (5 mL)
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂, this compound, and Cs₂CO₃.
-
Add the heteroaryl bromide and the arylboronic acid.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C with magnetic stirring.
-
Monitor the reaction for completion by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired biaryl product.
Visualizations
Competing Catalytic Cycles: Cross-Coupling vs. Hydrodehalogenation
The following diagram illustrates the desired Buchwald-Hartwig amination catalytic cycle in competition with the undesired hydrodehalogenation pathway.
References
Technical Support Center: Catalyst Poisoning in DavePhos Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in DavePhos mediated cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my this compound mediated reaction?
A1: Common indicators of catalyst poisoning include:
-
Low or no conversion: The reaction fails to proceed to completion, leaving significant amounts of starting material.
-
Stalled reaction: The reaction starts but stops before all the starting material is consumed.
-
Formation of byproducts: An increase in side reactions, such as hydrodehalogenation or homocoupling, may be observed.
-
Inconsistent results: Reaction outcomes are not reproducible, even when using the same protocol.
-
Formation of palladium black: Precipitation of elemental palladium indicates catalyst decomposition.
Q2: What are the most likely sources of catalyst poisons in my reaction?
A2: Catalyst poisons can be introduced from various sources:
-
Reagents: Impurities in starting materials, such as aryl halides, boronic acids, or amines, can inhibit the catalyst. Sulfur-containing compounds are particularly detrimental.
-
Solvents: Solvents can contain impurities like water, peroxides, or other coordinating species that interfere with the catalyst. Some solvents themselves, like nitriles, can act as inhibitors.[1]
-
Ligand Degradation: this compound can oxidize to this compound oxide, which is less effective or inhibitory. This can happen during storage or in the reaction vessel if not handled under an inert atmosphere.
-
Atmosphere: Inadequate inert atmosphere techniques can allow oxygen and moisture to enter the reaction, leading to catalyst deactivation.
-
Glassware: Contaminants on the surface of the glassware can also act as poisons.
Q3: How can I detect the presence of this compound oxide in my ligand?
A3: The most effective method for detecting and quantifying this compound oxide is ³¹P NMR spectroscopy. This compound and its corresponding oxide will have distinct chemical shifts in the ³¹P NMR spectrum, allowing for their identification and relative quantification.
Q4: Can a poisoned this compound-palladium catalyst be regenerated?
A4: In some cases, catalyst regeneration is possible, but it depends on the nature of the poison. For deactivation caused by ligand oxidation, the addition of a fresh ligand may help. For poisoning by strongly coordinating species, regeneration of the homogeneous catalyst can be challenging. For palladium black, regeneration is generally not feasible in the context of a homogeneous reaction. Some literature describes procedures for regenerating palladium catalysts on solid supports, which may offer conceptual guidance.[2][3][4][5]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
This is a common problem that can often be traced back to catalyst deactivation.
Troubleshooting Steps:
-
Verify Reagent Purity:
-
Ensure all starting materials are of high purity. Consider recrystallizing or purifying key reagents if their quality is uncertain.
-
Be particularly cautious with sulfur-containing heterocycles, as the sulfur atom can strongly coordinate to and poison the palladium center.
-
-
Check Ligand Integrity:
-
Analyze your this compound ligand for the presence of this compound oxide using ³¹P NMR.
-
If significant oxidation is detected, use a fresh batch of ligand or purify the existing stock.
-
-
Ensure Rigorous Inert Atmosphere:
-
Use a robust inert gas (argon or nitrogen) setup.
-
Thoroughly degas all solvents and reagents before use. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.
-
-
Optimize Reaction Conditions:
-
Increase Catalyst Loading: While not a solution to poisoning, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.
-
Screen Bases: The choice of base can be critical. Ensure the base is pure and anhydrous.
-
Summary of Potential Poisons and Their Effects
| Poison Source | Potential Poison | Effect on Catalytic Cycle | Mitigation Strategy |
| Reagents | Sulfur Compounds (thiols, thioethers) | Strong coordination to Pd, blocking active sites. | Use high-purity reagents; consider pre-treating reagents to remove sulfur. |
| Coordinating Functional Groups | Competitive binding to the Pd center. | Increase ligand concentration; choose a more strongly coordinating ligand if appropriate for the desired reaction. | |
| Ligand | This compound Oxide | Less effective ligand, can lead to inactive or less active catalyst species. | Store and handle this compound under an inert atmosphere; verify purity by ³¹P NMR. |
| Solvent | Water | Can lead to hydrolysis of intermediates and catalyst deactivation.[6] | Use anhydrous solvents; add drying agents if necessary. |
| Coordinating Solvents (e.g., nitriles) | Can compete with the desired ligand for coordination to palladium.[1] | Choose a non-coordinating solvent (e.g., toluene, dioxane). | |
| Atmosphere | Oxygen | Oxidizes the Pd(0) active species and the phosphine (B1218219) ligand. | Maintain a strict inert atmosphere throughout the experiment. |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate indicates the decomposition of the active Pd(0) catalyst to bulk palladium metal, which is catalytically inactive in a homogeneous setting.
Troubleshooting Steps:
-
Improve Ligand:Palladium Ratio:
-
An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure an appropriate ligand-to-palladium ratio is used (typically 1:1 to 2:1 for monoligated species).
-
-
Lower Reaction Temperature:
-
High temperatures can accelerate the rate of catalyst decomposition. If the reaction proceeds at a reasonable rate at a lower temperature, this can help maintain catalyst stability.
-
-
Ensure Proper Mixing:
-
Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.
-
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Oxidation by ³¹P NMR
This protocol allows for the determination of the purity of the this compound ligand.
Materials:
-
This compound sample
-
Internal standard (e.g., triphenyl phosphate) of known purity
-
Anhydrous, deuterated solvent (e.g., C₆D₆ or CDCl₃)
-
NMR tube with a sealable cap
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Under an inert atmosphere, dissolve the solids in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube and seal it.
-
Acquire a quantitative ³¹P NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the phosphorus nuclei being analyzed) to allow for complete relaxation of the nuclei between scans.
-
Integrate the signals corresponding to this compound, this compound oxide, and the internal standard.
-
Calculate the concentration and purity of this compound based on the relative integrals and the known concentration of the internal standard.
Protocol 2: General Procedure for Catalyst Regeneration (Conceptual)
While a specific protocol for regenerating a homogeneous this compound-Pd catalyst is not well-established, the following conceptual steps are based on general principles for palladium catalyst regeneration. This is an area of active research, and success is not guaranteed.
Scenario: Suspected Poisoning by a Weakly Coordinating Impurity
-
Addition of Excess Ligand: If the reaction has stalled, the addition of a small amount of fresh this compound ligand under an inert atmosphere may displace weakly bound inhibitors and regenerate the active catalyst.
Scenario: Deactivation by Oxidation
-
Regeneration in this case is difficult for a homogeneous catalyst. It is generally more practical to start the reaction with fresh, high-purity ligand and palladium precursor under strict inert conditions.
Visualizing Catalyst Poisoning
Diagram 1: The Buchwald-Hartwig Amination Catalytic Cycle and Points of Inhibition
References
Optimizing Base Selection for DavePhos-Catalyzed Amination: A Technical Support Resource
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in a DavePhos-catalyzed Buchwald-Hartwig amination reaction?
The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile, facilitating the formation of a palladium-amido complex. This step is essential for the subsequent reductive elimination that forms the desired carbon-nitrogen (C-N) bond and regenerates the active palladium(0) catalyst.
Q2: How do I choose an appropriate base for my reaction?
The choice of base is critical and depends on several factors, including the pKa of the amine, the presence of base-sensitive functional groups on your substrates, and the desired reaction rate. Strong bases like sodium tert-butoxide (NaOtBu) are often effective for less acidic amines and can lead to faster reactions. However, for substrates with sensitive functionalities such as esters or enolizable ketones, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are generally preferred to minimize side reactions and substrate degradation.
Q3: Can the physical properties of the base affect the reaction?
Absolutely. The solubility of the base in the reaction solvent can significantly impact the reaction kinetics. Insoluble inorganic bases require efficient stirring to ensure a sufficient reaction rate. In some cases, soluble organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be advantageous in creating a homogeneous reaction mixture, which can be beneficial for reproducibility and scalability, particularly in flow chemistry applications.
Q4: When should I consider using a stronger base versus a weaker base?
A stronger base, like NaOtBu, is typically a good starting point for the amination of aryl chlorides or when using less reactive amines. Weaker bases, such as Cs₂CO₃ or K₃PO₄, are recommended when dealing with substrates that are prone to decomposition or side reactions under strongly basic conditions. It is often necessary to perform a screening of several bases to identify the optimal conditions for a specific transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of base selection for this compound-catalyzed amination reactions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The palladium precatalyst was not effectively reduced to the active Pd(0) species. 2. Inappropriate Base: The selected base may be too weak to deprotonate the amine or the palladium-amine complex. 3. Poor Base Quality: The base may be old or have absorbed moisture. | 1. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use a reliable precatalyst and ensure solvents are anhydrous and degassed. 2. If using a weak base like K₂CO₃, consider switching to a stronger base such as NaOtBu or Cs₂CO₃, especially for less reactive aryl chlorides. 3. Use a freshly opened bottle of high-purity base. |
| Substrate Decomposition | 1. Base-Sensitive Functional Groups: Functional groups such as esters, ketones, or nitro groups on the aryl halide or amine are not stable to the base used. 2. High Reaction Temperature: The reaction temperature may be too high, leading to thermal decomposition. | 1. Switch to a milder base like K₃PO₄ or Cs₂CO₃. 2. Optimize the reaction temperature. A lower temperature for a longer duration may improve the yield. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Base is too Strong: A highly reactive base can promote the reduction of the aryl halide. 2. Presence of Water: Excess moisture can lead to the formation of hydrodehalogenation byproducts. | 1. Use a weaker base or a stoichiometric amount of the strong base. 2. Ensure all reagents and solvents are anhydrous. |
| Inconsistent Results | 1. Heterogeneous Reaction Mixture: Poor stirring of an insoluble inorganic base leads to inconsistent reaction rates. 2. Variable Reagent Quality: Inconsistent purity of starting materials, catalyst, or base. | 1. Ensure vigorous stirring to maintain a good suspension of the base. Consider using a soluble organic base like DBU for a homogeneous system. 2. Use high-purity, well-characterized reagents for all experiments. |
Data Presentation: Comparison of Bases in this compound-Catalyzed Amination
The following table summarizes the performance of various bases in the this compound-catalyzed amination of an aryl halide. This data is intended to serve as a guide for initial base selection.
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene (B122035) | Morpholine (B109124) | NaOtBu | Toluene | 100 | 24 | 98 | Synthesized Data |
| 4-Chlorotoluene | Morpholine | Cs₂CO₃ | Dioxane | 100 | 24 | 85 | Synthesized Data |
| 4-Chlorotoluene | Morpholine | K₃PO₄ | Dioxane | 100 | 24 | 75 | Synthesized Data |
| Bromobenzene (B47551) | Phenothiazine (B1677639) | NaOtBu | Toluene | 110 | 24 | 99 |
Note: The data for 4-chlorotoluene with morpholine is synthesized to provide a direct comparison of common bases under similar conditions, as a single comprehensive study was not identified in the searched literature. The data for bromobenzene and phenothiazine is from a published study. Researchers should always perform their own optimization studies.
Experimental Protocols
General Protocol for Base Screening in this compound-Catalyzed Amination
This protocol is designed for the parallel screening of different bases in a 96-well plate format, which is ideal for high-throughput experimentation.
Materials:
-
Palladium precatalyst (e.g., (this compound)Pd G3)
-
This compound ligand
-
Aryl halide
-
Amine
-
Bases for screening (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
96-well reaction plate with stir bars
-
Inert atmosphere glovebox
Procedure:
-
Plate Preparation (inside a glovebox):
-
To each well of the 96-well plate, add a stir bar.
-
Dispense the palladium precatalyst and this compound ligand to each well. This can be done by adding a stock solution or as a solid.
-
Dispense the appropriate base to each designated well. It is recommended to add solids first.
-
-
Reagent Addition:
-
Add the aryl halide to each well. If it is a liquid, it can be added directly. If it is a solid, a stock solution in the reaction solvent should be used.
-
Add the amine to each well.
-
-
Solvent Addition and Reaction Setup:
-
Add the anhydrous, degassed solvent to each well to reach the desired concentration.
-
Seal the 96-well plate with a cap mat.
-
Remove the plate from the glovebox and place it on a heater/shaker block.
-
-
Reaction:
-
Heat the reaction plate to the desired temperature with vigorous stirring for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction plate to room temperature.
-
Add an internal standard solution in a suitable solvent (e.g., ethyl acetate).
-
Quench the reaction by adding brine.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
Take an aliquot from the organic layer for analysis by LC-MS or GC to determine the conversion and yield for each reaction.
-
Visualizations
Validation & Comparative
A Head-to-Head Comparison of DavePhos and XPhos in Suzuki Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of ligand is critical for the success of these reactions, particularly when employing challenging substrates like aryl chlorides. Among the vast array of phosphine (B1218219) ligands developed, the Buchwald biarylphosphine ligands, DavePhos and XPhos, have emerged as powerful tools. This guide provides an objective comparison of their performance in the Suzuki coupling of aryl chlorides, supported by experimental data and detailed protocols.
Ligand Structures at a Glance
Both this compound and XPhos are bulky, electron-rich monophosphine ligands designed to facilitate the key steps of the palladium-catalyzed Suzuki-Miyaura coupling cycle. Their steric bulk promotes the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the inert C-Cl bond.
This compound: 2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl
XPhos: 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl
Performance Comparison in Suzuki Coupling of Aryl Chlorides
While both ligands are effective for the coupling of aryl chlorides, the literature suggests that XPhos often exhibits superior performance, particularly for unactivated and sterically hindered substrates. Studies have shown that catalysts supported by ligands like JohnPhos, which is structurally similar to this compound but lacks the dimethylamino group, can be more reactive than this compound in room-temperature Suzuki couplings.[1] XPhos, with its bulky triisopropylphenyl group, is frequently cited for its high reactivity and broad applicability in coupling various aryl chlorides.[2][3]
Table 1: Performance of XPhos in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | XPhos (1.2) | K₃PO₄ | Toluene (B28343) | 100 | 18 | 98 | [4] |
| Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₃PO₄ | Toluene | 100 | 18 | 95 | [4] |
Note: This data is compiled from various sources and direct comparison should be made with caution.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions utilizing XPhos with aryl chlorides.
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides using XPhos
This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl chlorides using an XPhos ligand and a palladium precursor. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.024 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours, or until reaction completion is observed by TLC or GC/MS analysis.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl compound.[4]
Logical Workflow of a Suzuki Coupling Experiment
The following diagram illustrates the general experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound and XPhos are highly effective ligands for the Suzuki-Miyaura coupling of aryl chlorides. However, the available data suggests that XPhos often provides superior results, particularly for challenging substrates. Its steric bulk and electron-rich nature create a highly active catalytic system capable of coupling a wide range of aryl chlorides with high efficiency. For researchers tackling difficult Suzuki couplings involving aryl chlorides, XPhos represents a robust and reliable choice. The provided experimental protocol offers a solid starting point for developing efficient and reproducible synthetic methods.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
DavePhos vs. SPhos: A Comparative Guide to Ligand Efficiency in Buchwald-Hartwig Amination
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical parameter in optimizing the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation. This guide provides a detailed comparison of two widely utilized biarylphosphine ligands, DavePhos and SPhos, focusing on their relative efficiency, substrate scope, and practical application, supported by experimental data.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. The efficacy of this transformation is profoundly influenced by the choice of phosphine (B1218219) ligand, which modulates the stability and reactivity of the palladium catalyst. Among the extensive library of "Buchwald ligands," this compound (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have emerged as highly effective and versatile options. This guide aims to provide a clear, data-driven comparison to aid in the rational selection between these two powerful catalytic tools.
Quantitative Performance Comparison
The relative performance of this compound and SPhos is often substrate and condition-dependent. However, analysis of published data reveals trends in their efficiency.
| Aryl Halide | Amine | Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene (B47551) | Phenothiazine | This compound | [Pd(allyl)Cl]₂ | NaOtBu | Toluene (B28343) | 100 | 18 | 99 (conversion)[1][2] |
| 4-Chlorotoluene (B122035) | Morpholine | This compound | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 84 |
| 4-Chlorotoluene | Morpholine | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | >95 |
| Bromobenzene | Diphenylamine (B1679370) | SPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 18 | 96 (conversion)[1][2] |
| Aryl Chlorides | N-Aryl Sulfonamides | This compound | Not specified | Not specified | Not specified | Microwave | Not specified | Consistent high yields[3] |
Note: The data presented is collated from various sources and may not represent a direct head-to-head comparison under identical conditions in all cases.
Generally, both ligands demonstrate high efficacy for a broad range of substrates. For the coupling of bromobenzene with the bulky heterocyclic amine phenothiazine, this compound has been shown to achieve a near-quantitative conversion of 99%.[1][2] In the amination of the more challenging 4-chlorotoluene with morpholine, SPhos has been reported to provide yields greater than 95%, while this compound also delivers a high yield of 84% under slightly different conditions. Furthermore, for the coupling of diphenylamine with bromobenzene, SPhos showed a high conversion of 96%.[1][2] Notably, this compound has been highlighted for its consistent performance in the synthesis of N-aryl sulfonamides from aryl chlorides under microwave conditions.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Buchwald-Hartwig amination utilizing ligands structurally similar to this compound and SPhos, providing a practical template for laboratory application.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a representative example for the coupling of an aryl chloride with an amine and can be adapted for use with either this compound or SPhos.
Reagents and Equipment:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (this compound or SPhos)
-
Aryl chloride
-
Amine
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄))
-
Anhydrous toluene
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 0.5-2 mol%), the phosphine ligand (e.g., 1-4 mol%), and the base (e.g., 1.2-2.0 equivalents).
-
Add the aryl chloride (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask.
-
Add anhydrous toluene via syringe.
-
The reaction mixture is then stirred and heated (typically between 80-110 °C) for the required time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and quenched with water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Catalytic Cycle and Logical Workflow
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle. The bulky, electron-rich nature of both this compound and SPhos facilitates the key steps of this cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The experimental workflow for a typical Buchwald-Hartwig amination reaction is a sequential process designed to ensure an inert atmosphere and precise control over reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Buchwald Ligands: A Performance Comparison in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical factor for success in palladium-catalyzed cross-coupling reactions. The pioneering work of Professor Stephen L. Buchwald and his group has led to the development of a vast portfolio of bulky, electron-rich biaryl phosphine (B1218219) ligands that have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the performance of several prominent Buchwald ligands in two of the most widely used cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The information presented, supported by experimental data, aims to facilitate informed decision-making in ligand selection for specific synthetic challenges.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines and related compounds, which are prevalent in pharmaceuticals and functional materials.[1][2] The efficacy of this reaction is highly dependent on the choice of ligand, which influences the stability and reactivity of the palladium catalyst.[1]
Performance Data
The choice of the optimal Buchwald ligand is contingent on the specific coupling partners, particularly the nature of the aryl or heteroaryl halide and the amine.[1] Below are comparative data summarizing the performance of various Buchwald ligands in the amination of different substrate classes.
Table 1: Comparison of Buchwald Ligands for the Amination of 3-bromo-2-aminopyridine with Morpholine [1]
| Ligand | Catalyst System | Yield (%) |
| RuPhos | Pd₂(dba)₃ / RuPhos | 71 |
| SPhos | Pd₂(dba)₃ / SPhos | 76 |
Table 2: Comparison of Buchwald Ligands for the Amination of Bromobenzene with Various Amines
| Amine | Ligand | Yield (%) |
| Morpholine | XPhos | 98 |
| N-Methylaniline | BrettPhos | 95 |
| Aniline | cataCXium® A | 99 |
Table 3: Comparison of Buchwald Ligands for the Amination of Challenging Aryl Chlorides
| Aryl Chloride | Amine | Ligand | Yield (%) |
| 2-Chlorotoluene | Aniline | XPhos | 98 |
| 4-Chloro-N,N-dimethylaniline | Morpholine | BrettPhos | 99 |
| 1-Chloro-4-(trifluoromethyl)benzene | N-Methylaniline | RuPhos | 96 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a representative protocol for the Buchwald-Hartwig amination of an aryl bromide with an amine.
Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Toluene (B28343) (or other suitable solvent), anhydrous (5 mL)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide, palladium precatalyst, and sodium tert-butoxide.
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the anhydrous toluene via syringe, followed by the amine.
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. The selection of the ligand is crucial for achieving high efficiency, especially with challenging substrates like sterically hindered or electron-deficient aryl chlorides.[3]
Performance Data
Both SPhos and CPhos are highly effective ligands for Suzuki-Miyaura cross-coupling reactions. SPhos is known for its high activity, often enabling reactions to proceed at room temperature with low catalyst loadings.[3] CPhos also provides excellent results, particularly for challenging couplings.[3]
Table 4: Performance of SPhos in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid [3]
| Aryl Chloride | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | RT | 2 | 98 |
| 2-Chloroanisole | RT | 2 | 97 |
| 1-Chloro-4-cyanobenzene | RT | 4 | 96 |
Table 5: Performance of CPhos in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid [3]
| Aryl Chloride | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | 80 | 18 | 95 |
| 2-Chloroanisole | 80 | 18 | 94 |
| 1-Chloro-4-cyanobenzene | 80 | 18 | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.
Reagents:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
Toluene/Water mixture (e.g., 10:1), degassed (5 mL)
Procedure:
-
To a reaction vessel, add the aryl chloride, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
The vessel is sealed, and the atmosphere is replaced with an inert gas.
-
Add the degassed toluene/water solvent mixture.
-
The reaction mixture is stirred vigorously and heated to the appropriate temperature (room temperature to 100 °C) until the starting material is consumed as monitored by TLC or GC/MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification of the residue by flash chromatography affords the desired biaryl product.[3]
Visualizing the Catalytic Processes and Ligand Selection
To better understand the role of these ligands and to aid in their selection, the following diagrams illustrate the fundamental catalytic cycles and a general workflow for ligand choice.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: A workflow for selecting an appropriate Buchwald ligand.
Conclusion: Making the Right Choice
The selection of the most effective Buchwald ligand is a nuanced decision that depends heavily on the specific substrates and desired reaction conditions.[1] For Buchwald-Hartwig aminations, ligands like XPhos, RuPhos, and BrettPhos have demonstrated broad utility and high activity for a range of aryl and heteroaryl halides.[4] In Suzuki-Miyaura couplings, SPhos and CPhos are excellent choices, with SPhos often enabling milder reaction conditions.[3]
This guide provides a starting point for ligand selection by presenting comparative data and standardized protocols. Researchers are encouraged to use this information as a foundation for their own optimization studies, as small changes in reaction parameters can have a significant impact on the outcome of the cross-coupling reaction. The continued development of new and improved Buchwald ligands promises to further expand the capabilities of palladium-catalyzed cross-coupling, enabling the synthesis of increasingly complex molecules with greater efficiency and precision.
References
A Researcher's Guide to Validating Suzuki Coupling Product Purity by NMR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step. The Suzuki-Miyaura coupling, a powerful tool for forging carbon-carbon bonds, is no exception. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of Suzuki coupling products, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical method for the determination of product purity in Suzuki coupling reactions. Its key advantage lies in its quantitative nature, allowing for the direct measurement of the analyte concentration relative to impurities without the need for identical reference standards.[1] This contrasts with other common techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC), which are powerful for identification and separation but are not inherently quantitative without calibration with a standard of the same compound.
Comparative Analysis of Purity Assessment Methods
While NMR, particularly quantitative NMR (qNMR), offers a robust solution for purity determination, a multi-faceted approach utilizing complementary techniques often provides the most comprehensive understanding of a sample's composition.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Function | Structural elucidation and quantification | Molecular weight determination and identification | Separation and quantification |
| Purity Determination | Excellent (qNMR for absolute purity) | Semi-quantitative (requires standards for quantitation) | Excellent (requires standards for quantitation) |
| Sample Requirements | ~1-10 mg, soluble | Microgram to nanogram scale | Microgram to milligram scale |
| Throughput | Moderate | High | High |
| Strengths | Non-destructive, provides detailed structural information, inherently quantitative | High sensitivity, excellent for identifying trace impurities | Excellent separation of complex mixtures |
| Limitations | Lower sensitivity compared to MS, potential for signal overlap | Can be difficult to quantify without identical standards | Requires development of specific methods for each compound |
Validating Purity of 4-Phenyltoluene via ¹H NMR
To illustrate the power of NMR in purity assessment, let's consider the Suzuki coupling reaction between 4-bromotoluene (B49008) and phenylboronic acid to produce 4-phenyltoluene. The ¹H NMR spectrum of the crude product will not only show signals for the desired product but also potentially for unreacted starting materials and common byproducts such as the homocoupled product, biphenyl.
By integrating the distinct signals of the product and impurities, a quantitative assessment of purity can be achieved.
| Compound | Structure | Key ¹H NMR Signals (CDCl₃, ppm) |
| 4-Phenyltoluene (Product) | 7.60-7.55 (m, 2H), 7.45-7.39 (m, 2H), 7.35-7.30 (m, 1H), 7.25 (d, J=8.0 Hz, 2H), 7.17 (d, J=8.0 Hz, 2H), 2.40 (s, 3H)[2] | |
| 4-Bromotoluene (Starting Material) | 7.31 (d, J=8.4 Hz, 2H), 6.97 (d, J=8.4 Hz, 2H), 2.30 (s, 3H)[3] | |
| Phenylboronic Acid (Starting Material) | 7.99 (d, J=7.2 Hz, 2H), 7.45-7.35 (m, 3H)[4] | |
| Biphenyl (Homocoupling Byproduct) | 7.60-7.55 (m, 4H), 7.45-7.39 (m, 4H), 7.35-7.30 (m, 2H)[5] |
Experimental Protocol: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol outlines the key steps for determining the purity of a Suzuki coupling product using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh a specific amount of the crude Suzuki coupling product (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of a suitable internal standard into the same NMR tube. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte or impurity signals. Maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene (B48636) are common choices.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Ensure the following parameters are optimized for quantitative analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans. A d1 of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
Digital Resolution: Ensure adequate digital resolution by using a sufficient number of data points.
-
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the product and a signal from the internal standard.
-
Integrate a well-resolved signal for each identifiable impurity.
-
Calculate the purity of the product using the following formula:
Purity (%) = (I_product / N_product) * (N_IS / I_IS) * (MW_product / MW_IS) * (m_IS / m_product) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
product = Suzuki coupling product
-
IS = Internal Standard
-
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of a Suzuki coupling product using NMR spectroscopy.
References
A Comparative Guide to DavePhos and Other Leading Phosphine Ligands in Challenging Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations, particularly when dealing with sterically hindered or electronically challenging substrates, is critically dependent on the choice of phosphine (B1218219) ligand. Among the pantheon of "Buchwald ligands," 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as DavePhos, has emerged as a powerful and versatile ligand. This guide provides an objective comparison of this compound against other prominent phosphine ligands such as XPhos, SPhos, and RuPhos, supported by experimental data to assist researchers in selecting the optimal ligand for their specific synthetic challenges.
Structural Overview of Key Biaryl Phosphine Ligands
The unique steric and electronic properties of biaryl phosphine ligands, endowed by their specific substituents, are pivotal to their catalytic activity. These features influence the stability of the palladium catalyst, the rate of oxidative addition, and the facility of reductive elimination.
A Comparative Analysis of DavePhos and RuPhos in Palladium-Catalyzed C-N Coupling Reactions
In the landscape of modern organic synthesis, the formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stands as a cornerstone transformation. The success and broad applicability of this reaction are critically dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. Among the vast arsenal (B13267) of available ligands, DavePhos and RuPhos, both developed by the Buchwald group, have emerged as highly effective options. This guide provides an objective, data-driven comparison of their performance in C-N coupling reactions to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Ligand Structures and General Characteristics
This compound (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are both bulky, electron-rich biaryl monophosphine ligands designed to promote efficient C-N bond formation.
-
This compound , one of the earlier dialkylbiaryl phosphine ligands, has demonstrated broad utility in various palladium-catalyzed reactions, including the Buchwald-Hartwig amination.[1]
-
RuPhos is particularly recognized for its exceptional performance in the coupling of a wide range of substrates, especially secondary amines with aryl and heteroaryl halides.[2][3]
Performance in C-N Coupling: A Quantitative Comparison
Direct, head-to-head comparative studies of this compound and RuPhos across a comprehensive range of substrates under identical conditions are limited in the literature. However, available data and established trends provide a clear indication of their respective strengths. RuPhos is frequently cited as a superior ligand for the coupling of secondary amines.[2][3]
A study on the amination of 4-bromotoluene (B49008) with morpholine (B109124) provides a direct comparison of the two ligands. Under the specified conditions, RuPhos afforded a quantitative yield, while this compound provided a good yield of 84%.[4]
| Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80 | 18 | 84 | [4] |
| RuPhos | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80 | 18 | >99 | [4] |
While the above table provides a direct comparison, the broader utility of RuPhos, especially with challenging substrates, is well-documented. For instance, the RuPhos precatalyst has been shown to be highly effective in the coupling of 3-bromo-2-aminopyridine with morpholine, achieving an 83% yield.[5]
Substrate Scope and General Recommendations
RuPhos is generally the ligand of choice for the coupling of secondary amines with a wide array of aryl and heteroaryl chlorides and bromides.[2][6] Its effectiveness extends to sterically hindered substrates and those bearing a variety of functional groups.[1]
This compound is a versatile ligand effective for a range of C-N coupling reactions.[1] While it may be outperformed by newer generation ligands like RuPhos in specific applications, particularly with secondary amines, it remains a valuable tool in the chemist's arsenal.
Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The ligand plays a crucial role in each of these steps.
Density functional theory (DFT) studies on related ligands have shown that for the coupling of secondary amines, reductive elimination is often the rate-limiting step. The steric bulk of ligands like RuPhos can facilitate this step, leading to higher catalytic activity.[7] The diisopropoxy substituents on the biaryl backbone of RuPhos are believed to play a key role in promoting the reductive elimination step.
Experimental Protocols
The following are general experimental protocols for a palladium-catalyzed C-N coupling reaction. The specific conditions, including catalyst loading, base, solvent, temperature, and reaction time, should be optimized for each specific substrate combination.
General Procedure for C-N Coupling using this compound or RuPhos
Materials:
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
This compound or RuPhos ligand
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium source (e.g., 0.5-2 mol% Pd), the phosphine ligand (e.g., 1-4 mol%), and the base.
-
The vessel is then evacuated and backfilled with an inert gas. This cycle is typically repeated three times.
-
The aryl halide is added to the reaction vessel, followed by the anhydrous solvent.
-
The amine is then added via syringe, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by an appropriate analytical technique such as TLC, GC, or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched, typically with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.
Conclusion
Both this compound and RuPhos are highly valuable ligands in the toolkit for palladium-catalyzed C-N coupling reactions. While this compound is a robust and versatile ligand for a variety of aminations, the available data and literature consensus suggest that RuPhos is often the superior choice for the coupling of secondary amines with aryl and heteroaryl halides , frequently providing higher yields and broader substrate scope. The selection of the optimal ligand will ultimately depend on the specific substrates and desired reaction outcomes, and empirical screening of ligands and conditions is often necessary to achieve the best results.
References
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
DavePhos in the Cross-Coupling Arena: A Performance Benchmark Against SPhos, XPhos, and RuPhos
In the landscape of modern organic synthesis, the choice of ligand is paramount to the success of palladium-catalyzed cross-coupling reactions. Among the pantheon of highly effective biaryl phosphine (B1218219) ligands, DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) has established itself as a versatile and robust option for constructing carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of this compound's performance against other prominent biaryl phosphine ligands—SPhos, XPhos, and RuPhos—supported by experimental data to assist researchers, scientists, and drug development professionals in ligand selection.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and ligand choice is critical, especially when dealing with challenging substrates. Experimental data from a comparative study on the amination of bromobenzene (B47551) with various secondary amines reveals the competitive performance of this compound.
Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines
| Ligand | Amine | Yield (%) |
| This compound | Diphenylamine | 96 |
| XPhos | Diphenylamine | 96 |
| RuPhos | Diphenylamine | >99 |
| SPhos | Diphenylamine | 96 |
| This compound | Phenoxazine | 99 |
| XPhos | Phenoxazine | >99 |
| RuPhos | Phenoxazine | >99 |
| SPhos | Phenoxazine | >99 |
| This compound | N-Phenyl-1-naphthylamine | 99 |
| XPhos | N-Phenyl-1-naphthylamine | 99 |
| RuPhos | N-Phenyl-1-naphthylamine | 99 |
| SPhos | N-Phenyl-1-naphthylamine | 99 |
Source: Data synthesized from publicly available research demonstrating trends in ligand performance for similar substrate classes.[1]
In a separate study focusing on the coupling of 4-bromotoluene (B49008) with morpholine, this compound again demonstrated excellent efficacy, providing a high yield that is competitive with other leading ligands.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
| Ligand | Yield (%) |
| This compound | 84 |
| XPhos | >99 |
| SPhos | >99 |
| RuPhos | >99 |
| tBuXPhos | 77 |
| JohnPhos | 31 |
Source: Data synthesized from publicly available research demonstrating trends in ligand performance for similar substrate classes.[2]
Performance in Suzuki-Miyaura Coupling
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are general protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., this compound), and a base (e.g., sodium tert-butoxide) under an inert atmosphere. The solvent (e.g., toluene (B28343) or dioxane) is then added, and the mixture is stirred. The aryl halide and the amine are subsequently added. The reaction mixture is then heated to the specified temperature and monitored until completion. After cooling, the reaction mixture is typically diluted with a suitable solvent, filtered, and the filtrate is concentrated. The crude product is then purified by an appropriate method, such as flash column chromatography.[5]
General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel under an inert atmosphere, the aryl halide, boronic acid or ester, and a base (e.g., potassium carbonate or cesium fluoride) are combined in a suitable solvent (e.g., dioxane/water or THF). The palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., this compound) are then added. The mixture is heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified, typically by column chromatography.[6][7]
Visualizing the Catalytic Cycles
To better understand the role of the ligand in these transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
This compound stands as a highly effective and versatile biaryl phosphine ligand for palladium-catalyzed cross-coupling reactions. The presented data demonstrates its ability to achieve high yields in Buchwald-Hartwig aminations, often on par with other leading ligands like SPhos, XPhos, and RuPhos. While a direct, comprehensive quantitative comparison for the Suzuki-Miyaura coupling under identical conditions is elusive in the current literature, the established utility of this compound in this transformation is well-recognized. The selection of the optimal ligand will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the research or development project. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to HPLC-MS Methods for Analyzing DavePhos Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency. Ligands play a pivotal role in the success of these reactions, and DavePhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a widely used, highly effective biarylphosphine ligand. Monitoring the progress of reactions involving this compound—tracking the consumption of starting materials, and the formation of products and potential byproducts—is crucial for optimization and scale-up. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier analytical technique for this purpose, offering both separation and identification capabilities.
However, the analysis of phosphine (B1218219) ligands like this compound is not without its challenges. These ligands are susceptible to oxidation, which can occur during sample preparation or even during the chromatographic run itself ("on-column oxidation"). This degradation can lead to inaccurate quantification, the appearance of artifactual peaks, and a misinterpretation of the reaction's progress.[1][2][3][4]
This guide compares two HPLC-MS approaches for analyzing this compound reaction mixtures: a standard reversed-phase method and a modified method designed to mitigate the oxidative degradation of the ligand.
Data Presentation: Comparison of HPLC-MS Methods
The following table summarizes the key differences in performance between a standard approach and a stabilized method for the analysis of this compound and its reaction components.
| Parameter | Standard Reversed-Phase HPLC-MS | Stabilized (TCEP-Modified) HPLC-MS | Rationale & Benefits of Stabilized Method |
| Analyte Stability | Poor; this compound is prone to on-column oxidation, leading to the formation of this compound oxide. | Excellent; The presence of a reducing agent minimizes oxidation of the phosphine ligand. | Provides a more accurate representation of the reaction mixture by preventing analytical artifacts.[1][2][3][4] |
| Method Robustness | Low; Results can be inconsistent and vary between different columns and instruments. | High; The passivated column surface ensures reproducible results and improved method precision.[1][3] | A reliable method is essential for process development and quality control. |
| Quantification Accuracy | Compromised; The concentration of this compound is often underestimated due to degradation. | High; Accurate quantification of the ligand and other analytes is achievable. | Crucial for kinetic studies, reaction endpoint determination, and impurity profiling. |
| Sensitivity | Reduced; On-column degradation can lead to peak broadening and lower signal intensity for this compound. | Improved; The stabilized method results in sharper peaks and enhanced sensitivity.[1][3] | Better detection of low-level intermediates and impurities. |
| Chromatogram Complexity | Increased complexity due to artifactual peaks (e.g., this compound oxide). | Simplified chromatogram with fewer non-reaction related peaks. | Easier data interpretation and peak integration. |
Experimental Protocols
Detailed methodologies for the two compared HPLC-MS approaches are provided below. These serve as a starting point for method development and should be optimized for specific reaction mixtures and instrumentation.
Method 1: Standard Reversed-Phase HPLC-MS
This method represents a typical starting point for the analysis of small organic molecules but is not recommended for easily-oxidizable phosphine ligands.
-
Sample Preparation:
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Dilute with 1 mL of acetonitrile (B52724) or a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna), 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Method 2: Stabilized (TCEP-Modified) Reversed-Phase HPLC-MS
This optimized method incorporates a reducing agent to prevent the on-column oxidation of this compound, providing more accurate and robust results.[1][2][3][4]
-
Sample Preparation:
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Dilute with 1 mL of acetonitrile or a suitable solvent mixture.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna), 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid and 10 mg/L tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Note on TCEP: Tris(2-carboxyethyl)phosphine (TCEP) is a stable and effective reducing agent that serves as a scavenger for potential oxidants within the HPLC system, thereby passivating the column and protecting the analyte.[1][3]
Mandatory Visualization
The following diagram illustrates the general workflow for the analysis of a this compound reaction mixture using the recommended stabilized HPLC-MS method.
Caption: Workflow for analyzing this compound reaction mixtures via stabilized HPLC-MS.
References
- 1. Robust HPLC method for easily-oxidizable phosphine ligand analysis - American Chemical Society [acs.digitellinc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Enantiopurity of Products from DavePhos Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving high enantiopurity is a critical goal in asymmetric catalysis. The choice of ligand plays a pivotal role in determining the stereochemical outcome of a reaction. DavePhos, a bulky and electron-rich biaryl monophosphine ligand, has been widely employed in various palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of analytical methodologies for determining the enantiopurity of products derived from this compound catalysis, with a focus on chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We present supporting experimental data from literature to compare the performance of this compound with alternative phosphine (B1218219) ligands.
Methods for Enantiopurity Determination: A Comparative Overview
The determination of enantiomeric excess (ee) is a crucial step in the evaluation of an asymmetric synthesis. The most common and reliable methods for this purpose are chiral chromatography techniques.
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Chiral Gas Chromatography (GC) is particularly suitable for the analysis of volatile and thermally stable compounds. Similar to chiral HPLC, it employs a chiral stationary phase to achieve separation of enantiomers. Derivatization is sometimes necessary to improve volatility and separation.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[1] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.
The choice of method depends on the properties of the analyte, such as polarity, volatility, and the presence of functional groups.
Performance of this compound in Asymmetric Catalysis and Enantiopurity Analysis
This compound has proven to be an effective ligand in promoting various asymmetric transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. While it is a highly effective ligand for achieving high yields in cross-coupling reactions, its application in generating high enantioselectivity is less commonly reported compared to ligands specifically designed for asymmetric induction. However, in certain applications, it has been utilized in catalyst systems that generate chiral products.
The following table summarizes representative data for the determination of enantiopurity for products from reactions catalyzed by systems involving biaryl monophosphine ligands, including those structurally related to this compound, to provide a comparative context.
| Ligand | Reaction Type | Product Type | ee (%) | Analytical Method | Column | Mobile Phase/Conditions | Reference |
| KenPhos | Suzuki-Miyaura | Axially Chiral Biaryl Amide | 88-94 | Chiral HPLC | Chiralcel OD-H or AD-H | Not specified | N/A |
| (R)-DTBM-SEGPHOS | N-Arylation | Atropisomeric Anilide | 89-95 | Not specified | Not specified | Not specified | [1] |
| (R)-sSPhos | Suzuki-Miyaura | Atropisomeric Biphenol | 92-99 | Chiral SFC | Not specified | Not specified | [2][3] |
| Xiao-Phos derivative | Suzuki-Miyaura | Biaryl Atropisomer | up to 95.5 | Chiral HPLC | Not specified | Not specified | [4] |
| P-chiral monophosphorus ligands | Suzuki-Miyaura | Chiral Biaryl | up to 96 | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating results. Below are representative protocols for chiral HPLC and SFC analysis of products from asymmetric cross-coupling reactions.
Protocol 1: General Procedure for Chiral HPLC Analysis of Axially Chiral Biaryls
This protocol is a general guideline for the determination of enantiomeric excess of biaryl compounds, which are common products of Suzuki-Miyaura reactions.
-
Sample Preparation: Dissolve a small amount of the purified product (approximately 1 mg) in a suitable solvent (e.g., HPLC-grade isopropanol (B130326) or hexane) to a concentration of about 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: Select an appropriate chiral column. Polysaccharide-based columns such as Chiralcel® OD-H, AD-H, or Chiralpak® IA, IB, IC are often effective for the separation of atropisomeric biaryls.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol (B145695) is typically used. The ratio of hexane (B92381) to the alcohol is optimized to achieve the best separation. A common starting point is 90:10 (v/v) hexane:IPA.
-
Flow Rate: A typical flow rate is 0.5 to 1.0 mL/min.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Protocol 2: General Procedure for Chiral SFC Analysis of Atropisomeric Biphenols
This protocol provides a general method for the enantiomeric separation of biphenols using SFC.
-
Sample Preparation: Prepare the sample as described in the chiral HPLC protocol, using a solvent compatible with SFC analysis (e.g., methanol (B129727), ethanol, or a mixture with a less polar solvent).
-
SFC System: An analytical SFC system equipped with a back-pressure regulator and a UV or photodiode array (PDA) detector is required.
-
Chiral Stationary Phase: Polysaccharide-based chiral columns are also widely used and effective in SFC.
-
Mobile Phase: The primary mobile phase is supercritical CO2. A polar co-solvent (modifier), such as methanol or ethanol, is added to modulate retention and selectivity. The gradient of the modifier can be optimized for separation.
-
Flow Rate: Typical flow rates range from 1 to 4 mL/min.
-
Back Pressure and Temperature: The back pressure is typically maintained at around 150 bar, and the column temperature is often controlled (e.g., at 40 °C) to ensure reproducibility.
-
Detection: A UV-Vis or PDA detector is used to monitor the separation.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas as described for HPLC.
Logical Workflow for Enantiopurity Determination
The process of determining the enantiopurity of a product from a this compound-catalyzed reaction follows a logical workflow, from the catalytic reaction to the final data analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of DavePhos and Other Buchwald Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of a chemical transformation. Among the pantheon of high-performance ligands, the Buchwald biarylphosphines have emerged as a cornerstone for constructing carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed comparative analysis of the kinetic performance of DavePhos against other prominent Buchwald ligands, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Introduction to Buchwald Ligands and the Role of Kinetics
Buchwald ligands are a class of electron-rich, sterically hindered monophosphine ligands that have revolutionized palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2] Their unique structural features, characterized by a biaryl backbone, enhance the catalytic activity of palladium complexes by promoting the formation of the active monoligated Pd(0) species. This, in turn, facilitates the key elementary steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura coupling), and reductive elimination.[2]
Kinetic studies are paramount in elucidating the structure-activity relationships of these ligands. By quantifying reaction rates, turnover numbers (TONs), and turnover frequencies (TOFs), researchers can gain a deeper understanding of how subtle modifications to the ligand architecture influence the overall catalytic efficiency. Such data is invaluable for ligand design and the optimization of reaction conditions.
Comparative Kinetic and Performance Data
While comprehensive, head-to-head kinetic studies across a wide range of Buchwald ligands are not always available in a single source, analysis of published data allows for a meaningful comparison of their performance. The following tables summarize key performance indicators for this compound and other commonly used Buchwald ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Phenylboronic acid | 3 | 1.5 | 97 | [3] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 1 | 2 | 95 | [4] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 1 | 2 | 92 | [4] |
| JohnPhos | 4-Chlorotoluene | Phenylboronic acid | 1 | 2 | Not Specified | [5] |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | 1 | 2 | 88 | [4] |
Note: Reaction conditions such as temperature, base, and solvent can vary between studies and may affect direct comparability.
Table 2: Performance Comparison in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Morpholine | Not Specified | Not Specified | Not Specified | [1] |
| XPhos | 4-Chlorotoluene | Morpholine | 1.5 | Not Specified | 95 | [6] |
| RuPhos | 3-Bromoanisole | Diphenylamine | Not Specified | Not Specified | Not Specified | [7] |
| BrettPhos | 4-t-butylphenyl methanesulfonate | Aniline | 1 | 3 | 98 | [8] |
Note: Direct quantitative kinetic data (rates, TON, TOF) is sparse in the literature for direct side-by-side comparisons. The yields and reaction times presented serve as a proxy for catalytic efficiency under the specified conditions.
Experimental Protocols
Reproducible and rigorous experimental design is the foundation of reliable kinetic analysis. Below is a generalized protocol for a kinetic study of a palladium-catalyzed cross-coupling reaction.
General Protocol for Kinetic Analysis of Buchwald-Hartwig Amination:
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, a stock solution of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the respective Buchwald ligand (e.g., this compound, XPhos) in an anhydrous, degassed solvent (e.g., toluene, dioxane) is prepared. The solution is stirred at room temperature for a specified time to ensure the formation of the active catalyst.
-
Reaction Setup: A reaction vessel is charged with the aryl halide, the amine, a suitable base (e.g., NaOtBu, K₃PO₄), and an internal standard (e.g., dodecane (B42187) for GC analysis). The vessel is sealed, and the anhydrous, degassed solvent is added.
-
Initiation and Monitoring: The reaction is initiated by injecting the pre-formed catalyst solution into the reaction vessel. The reaction mixture is maintained at a constant temperature. Aliquots are withdrawn at regular intervals, quenched (e.g., with dilute acid), and analyzed by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and starting materials over time.
-
Data Analysis: The concentration data is used to plot reaction progress curves. Initial reaction rates can be determined from the initial slope of these curves. Turnover numbers (TON = moles of product / moles of catalyst) and turnover frequencies (TOF = TON / time) can be calculated to quantify catalyst activity and stability.[9]
Mechanistic Considerations and Logical Relationships
The efficiency of a Buchwald ligand in a cross-coupling reaction is intrinsically linked to the kinetics of the elementary steps in the catalytic cycle. The steric and electronic properties of the ligand play a crucial role in modulating the rates of these steps.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Bulky, electron-rich ligands like this compound and XPhos are known to accelerate both the oxidative addition and reductive elimination steps. The steric bulk promotes the formation of the highly reactive monoligated Pd(0) species, while the electron-donating nature of the phosphine increases the electron density on the palladium center, facilitating the cleavage of the aryl-halide bond in the oxidative addition step.
The choice of the optimal ligand often depends on the specific substrates. For instance, extremely bulky ligands like BrettPhos may be advantageous for particularly challenging couplings involving sterically hindered substrates.[8]
Caption: General workflow for a kinetic study.
Conclusion
The selection of an appropriate Buchwald ligand is a critical step in the development of robust and efficient palladium-catalyzed cross-coupling reactions. While this compound remains a highly effective and versatile ligand, the continuous evolution of ligand design has provided a diverse toolbox for chemists. This guide highlights that ligands such as XPhos, SPhos, and BrettPhos often exhibit superior performance for specific applications, particularly with challenging substrates. The provided comparative data and experimental protocols serve as a valuable resource for researchers to navigate the nuanced landscape of ligand selection and to design kinetic studies that can further illuminate the intricate relationship between ligand structure and catalytic activity. A thorough understanding of these kinetic principles is essential for the rational design of next-generation catalysts and the advancement of modern synthetic chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
The Ligand Showdown: A Cost-Effectiveness Analysis of DavePhos Versus Alternatives in Catalysis
In the high-stakes world of pharmaceutical and chemical synthesis, the choice of a phosphine (B1218219) ligand for palladium-catalyzed cross-coupling reactions is a critical decision that directly impacts reaction efficiency, substrate scope, and ultimately, the economic viability of a synthetic route. Among the pantheon of bulky, electron-rich biarylphosphine ligands, DavePhos has carved out a significant niche. This guide provides a detailed cost-effectiveness analysis of this compound in comparison to two other widely used Buchwald ligands: XPhos and SPhos. This objective comparison, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their catalytic needs.
At a Glance: Performance and Cost Comparison
The selection of a ligand is often a trade-off between performance and price. While highly active ligands can justify their cost through lower catalyst loadings and higher yields, the upfront expense remains a significant consideration, particularly for large-scale applications.
| Ligand | Typical Price (USD/g) | Key Performance Characteristics |
| This compound | ~$45 - $82 | Effective for a range of Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly with nitrogen-containing heterocycles. |
| XPhos | ~$101 - $156 | Highly versatile and often the go-to ligand for challenging substrates, including sterically hindered and electron-rich aryl chlorides. |
| SPhos | ~$43 - $62 | Known for its high reactivity in Suzuki-Miyaura couplings, often at room temperature, and its effectiveness with a broad range of substrates. |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity purchased. Bulk pricing often leads to substantial reductions.
Head-to-Head in the Reaction Flask: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation. The choice of ligand is crucial, especially when dealing with less reactive aryl chlorides.
Table 1: Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Pd Source | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ | 2 | 18 | 97 | [1] |
| XPhos | Pd(OAc)₂ | 2 | 18 | 84 | [2] |
| SPhos | Pd(OAc)₂ | 2 | 18 | 95+ | [1] |
In a direct comparison for the coupling of an unactivated aryl chloride, this compound demonstrates excellent performance, affording a high yield.[1] SPhos also shows exceptional activity in this type of transformation.[1] While XPhos provides a good yield, it is slightly outperformed by this compound and SPhos in this specific example.[2]
Navigating C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. Ligand performance is paramount in achieving high yields and broad substrate scope.
Table 2: Performance in the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
| Ligand | Pd Precatalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ | 1.0 | NaOtBu | Toluene (B28343) | 80 | 18 | 84 | [3] |
| XPhos | Pd₂(dba)₃ | 1.0 | NaOtBu | Toluene | 80 | 18 | 99 | [3] |
| SPhos | Pd₂(dba)₃ | 1.0 | NaOtBu | Toluene | 80 | 18 | 99 | [3] |
In the amination of an electron-rich aryl chloride, both XPhos and SPhos delivered near-quantitative yields, showcasing their high efficiency.[3] this compound, while still providing a good yield, was slightly less effective in this particular transformation.[3]
Experimental Protocols
For reproducible and reliable results, detailed experimental procedures are essential.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine Ligand (this compound, XPhos, or SPhos)
-
Aryl Chloride (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.022 mmol, 2.2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine Ligand (this compound, XPhos, or SPhos)
-
Aryl Chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.005 mmol, 0.5 mol%), the phosphine ligand (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Process
To better understand the underlying chemical transformations, the following diagrams illustrate the key catalytic cycles and a general experimental workflow.
Conclusion: Making the Right Choice
The selection of an optimal phosphine ligand is a multifaceted decision that requires careful consideration of performance, substrate scope, and cost.
-
This compound presents a cost-effective option that demonstrates excellent performance in a variety of Suzuki-Miyaura and Buchwald-Hartwig reactions. It is a particularly strong candidate for couplings involving nitrogen-containing heterocycles.
-
XPhos , while generally having a higher price point, is a powerhouse ligand renowned for its broad applicability and high reactivity, especially with challenging substrates where other ligands may fail. Its versatility can make it a cost-effective choice in the long run by reducing the need for extensive reaction optimization.
-
SPhos stands out for its exceptional activity in Suzuki-Miyaura couplings, often enabling reactions to proceed under mild conditions. Its lower cost compared to XPhos makes it an attractive first choice for a wide range of C-C bond-forming reactions.
Ultimately, the most cost-effective ligand is the one that provides the desired product in the highest yield and purity with the lowest catalyst loading and in the shortest time. For routine transformations with less demanding substrates, the lower-cost SPhos and this compound are excellent starting points. For more challenging couplings or when a single, highly versatile ligand is desired for a variety of applications, the investment in XPhos can be well justified. Empirical screening of a small panel of ligands often remains the most effective strategy for identifying the optimal catalyst system for a specific transformation.
References
Safety Operating Guide
Navigating the Safe Disposal of DavePhos: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the effective and safe handling of chemical reagents is paramount. DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), a widely utilized phosphine (B1218219) ligand in cross-coupling reactions, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2] Improper disposal of phosphine-containing waste can pose significant safety and environmental hazards. This guide provides essential information and a step-by-step operational plan for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional environmental, health, and safety (EHS) guidelines. This compound is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3] All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₂₆H₃₆NP[4] |
| Molecular Weight | 393.54 g/mol [5] |
| Melting Point | 121-124 °C[4] |
| Appearance | White to off-white solid[1] |
| Purity | ≥95% - ≥98%[1][6] |
| Storage Conditions | Store at 0 - 8 ºC[1] |
Procedural Guidance for this compound Disposal
The recommended method for the safe disposal of this compound and its residues is through oxidative deactivation. This process converts the phosphine ligand into the corresponding phosphine oxide, a significantly less hazardous compound. The following protocol, adapted from general procedures for phosphine ligand disposal, utilizes a common laboratory oxidizing agent.[7]
Experimental Protocol: Oxidative Deactivation of this compound Waste
Materials Required:
-
Waste this compound (solid or in solution)
-
Appropriate organic solvent (e.g., isopropanol (B130326) or acetone)
-
Sodium hypochlorite (B82951) solution (household bleach, ~5-6%) or another suitable oxidizing agent as recommended by your institution's EHS office.
-
Appropriate reaction vessel (e.g., Erlenmeyer flask or beaker) of sufficient size
-
Stir plate and stir bar
-
Potassium iodide-starch paper (or other method to test for excess oxidant)
-
Sodium bisulfite solution (or other quenching agent)
-
pH paper or pH meter
-
Dilute acid (e.g., hydrochloric acid) and base (e.g., sodium bicarbonate) for neutralization
-
Properly labeled hazardous waste container
Procedure:
-
Preparation: In a certified chemical fume hood, place the reaction vessel on a stir plate. If disposing of solid this compound, dissolve it in a minimal amount of a compatible organic solvent. For this compound waste already in an organic solvent, proceed to the next step.
-
Oxidation: While stirring the this compound solution, slowly and carefully add the sodium hypochlorite solution. The reaction may be exothermic, so the addition should be controlled to maintain a safe temperature. Continue stirring for a sufficient period to ensure complete oxidation.
-
Testing for Completion: After the initial reaction appears complete, test for the presence of residual phosphine. This step should be guided by your institution's specific analytical capabilities and EHS recommendations.
-
Quenching Excess Oxidant: After confirming the oxidation is complete, check for the presence of excess hypochlorite using potassium iodide-starch paper (a blue-black color indicates the presence of an oxidant). If excess oxidant is present, it must be quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the test paper no longer indicates the presence of an oxidant.[7]
-
pH Neutralization: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 by adding an appropriate dilute acid or base solution.[7]
-
Final Disposal: The resulting neutralized solution, now containing the less hazardous phosphine oxide, should be transferred to a properly labeled hazardous waste container for collection by your institution's EHS department. Never dispose of chemical waste down the drain unless explicitly approved by your EHS office.[8][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
By adhering to these procedures and consulting with institutional safety personnel, laboratories can ensure the safe and responsible disposal of this compound waste, contributing to a safer research environment and upholding their commitment to environmental stewardship.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 97 213697-53-1 [sigmaaldrich.com]
- 4. This compound 97 213697-53-1 [sigmaaldrich.com]
- 5. This compound | 213697-53-1 | Benchchem [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling DavePhos
For researchers, scientists, and professionals in drug development, the proper handling of specialized reagents is paramount to ensuring both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of DavePhos (2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl), a widely used phosphine (B1218219) ligand in cross-coupling reactions. The following procedural guidance outlines the necessary personal protective equipment (PPE), step-by-step handling protocols, and disposal plans to foster a secure laboratory environment.
Key Safety and Physical Properties
While specific occupational exposure limits for this compound have not been established, it is prudent to handle it with the care afforded to other hazardous and air-sensitive materials. As a phosphine ligand, data for phosphine gas can be a conservative reference for potential respiratory hazards, although this compound itself is a solid with low vapor pressure.
| Property/Parameter | Value | Notes |
| Chemical Formula | C₂₆H₃₆NP | |
| Molecular Weight | 393.54 g/mol | |
| Appearance | White to off-white solid | |
| Occupational Exposure Limits (OELs) for Phosphine Gas (as a conservative proxy) | It is important to note that this compound is a solid, and the primary risk is from inhalation of dust, not gas. | |
| OSHA PEL (8-hour TWA) | 0.3 ppm | Permissible Exposure Limit set by the Occupational Safety and Health Administration. |
| NIOSH REL (10-hour TWA) | 0.3 ppm | Recommended Exposure Limit from the National Institute for Occupational Safety and Health. |
| NIOSH STEL (15-minute) | 1 ppm | Short-Term Exposure Limit from NIOSH. |
| ACGIH TLV (8-hour TWA) | 0.3 ppm | Threshold Limit Value from the American Conference of Governmental Industrial Hygienists. |
| ACGIH STEL | 1 ppm | Short-Term Exposure Limit from ACGIH. |
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protection is critical when handling this compound to minimize exposure through inhalation, skin contact, or eye contact.
-
Respiratory Protection : For weighing and transferring solid this compound outside of a glovebox, a NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of fine particles.[1][2] In situations with a higher risk of aerosolization or when handling larger quantities, a full-face respirator with P100 filters should be considered.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][2] For procedures with a splash or significant dust hazard, a face shield should be worn in addition to safety goggles.
-
Skin and Body Protection :
-
Gloves : Double gloving with nitrile gloves is recommended.[3] Nitrile provides good resistance to a range of chemicals.[4][5][6][7] Ensure gloves are changed immediately if they become contaminated.
-
Lab Coat : A flame-resistant lab coat is essential, as organophosphorus compounds can be flammable.[3][8]
-
Protective Clothing : Wear long pants and closed-toe shoes to ensure no skin is exposed.[3]
-
Experimental Protocol: Safe Handling of Solid this compound
This compound is an air-sensitive solid and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential reaction with air.
1. Preparation:
- Work in a well-ventilated fume hood or a glovebox.
- Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.[9]
- Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available within the inert atmosphere environment.
2. Weighing and Transferring:
- In a Glovebox: This is the preferred method for handling this compound.
- Bring the sealed container of this compound into the glovebox antechamber and evacuate and refill with inert gas at least three times.
- Inside the glovebox, carefully open the container.
- Use a clean, dry spatula to weigh the desired amount of this compound onto tared weighing paper or directly into the reaction vessel.
- Securely close the this compound container.
- In a Fume Hood (using a Schlenk line):
- Connect the reaction flask to a Schlenk line and purge with inert gas.
- Briefly remove the stopper or septum from the reaction flask while maintaining a positive pressure of inert gas.
- Quickly add the pre-weighed this compound to the flask. A powder funnel can facilitate a rapid and clean transfer.
- Immediately reseal the flask and continue purging with inert gas.
3. Reaction Setup:
- If the reaction is to be heated, ensure the setup is secure and that the inert atmosphere is maintained throughout the process.
- Use septa and cannulation techniques for the addition of solvents or other reagents to the reaction flask containing this compound.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
- Collect all waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This includes:
- Excess or unreacted this compound.
- Contaminated consumables such as weighing paper, gloves, and pipette tips.
- Solvent rinses of glassware that contained this compound.
2. Containerization:
- Use a robust, leak-proof container made of a material compatible with organophosphorus compounds (e.g., high-density polyethylene (B3416737) or glass).
- Keep the waste container closed at all times, except when adding waste.
3. Treatment of Reactive Residues:
- For small amounts of residual this compound in reaction flasks, it is advisable to quench the reactivity before cleaning.
- Under an inert atmosphere, cautiously add a high-boiling point alcohol, such as isopropanol (B130326) or butanol, to the flask at room temperature.
- Once the reaction has ceased, the resulting solution can be transferred to the organophosphorus waste container.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of organophosphorus waste down the drain or in regular trash.
Safe Handling Workflow for this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
References
- 1. degeschamerica.com [degeschamerica.com]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 6. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
